molecular formula C7H6BrFN2O B2700685 2-Amino-5-bromo-4-fluorobenzamide CAS No. 1206969-09-6

2-Amino-5-bromo-4-fluorobenzamide

Cat. No.: B2700685
CAS No.: 1206969-09-6
M. Wt: 233.04
InChI Key: LOZYEJQTKZHDAD-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-fluorobenzamide is a useful research compound. Its molecular formula is C7H6BrFN2O and its molecular weight is 233.04. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromo-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZYEJQTKZHDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5-bromo-4-fluorobenzamide Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-bromo-4-fluorobenzamide (CAS: 1206969-09-6) is a critical scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of quinazolinone-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and bioactive heterocyclic carboxamides.[1][2][3] Its structural integrity relies on the precise regioselective introduction of bromine at the C5 position relative to the activating amino group, while maintaining the C4-fluorine substituent.

This guide details the synthesis of this target and its upstream starting materials. It prioritizes the Isatoic Anhydride Route , a self-validating protocol that ensures high purity by utilizing an intramolecular protection strategy to prevent polymerization during amidation.

Retrosynthetic Analysis & Chemical Logic

The synthesis hinges on exploiting the electronic directing effects of the polysubstituted benzene ring.

  • The Amino Group (-NH₂): A strong ortho/para director.

  • The Fluoro Group (-F): A weak ortho/para director (deactivating via induction, activating via resonance).

  • The Carbonyl Group (-C=O): A meta director.

Regioselectivity Logic: In 2-amino-4-fluorobenzoic acid, the C5 position is para to the strong amino donor and ortho to the fluorine. The C3 position is also ortho to the amino group but is sterically crowded (flanked by -NH₂ and -F). Consequently, electrophilic aromatic substitution (bromination) occurs exclusively at C5.

Retrosynthesis Diagram

Retrosynthesis Target Target: 2-Amino-5-bromo-4-fluorobenzamide Isatoic Intermediate 1: 5-Bromo-4-fluoroisatoic anhydride Target->Isatoic Ring Opening (Ammonolysis) Acid_Br Intermediate 2: 2-Amino-5-bromo-4-fluorobenzoic acid Isatoic->Acid_Br Cyclization (Triphosgene) Acid_Pre Starting Material A: 2-Amino-4-fluorobenzoic acid Acid_Br->Acid_Pre Electrophilic Bromination Aniline Commodity Chemical: 4-Fluoroaniline Acid_Pre->Aniline Sandmeyer or Chloral Method

Caption: Retrosynthetic disconnection showing the Isatoic Anhydride pathway as the primary route for high-fidelity amide formation.

Primary Synthesis Workflow: The Isatoic Anhydride Route

This route is preferred over direct amidation of the acid because it avoids the use of coupling reagents (EDCI/HOBt) that can lead to difficult-to-remove urea byproducts. The isatoic anhydride intermediate serves as a "purification filter," as it crystallizes readily.

Phase 1: Bromination of 2-Amino-4-fluorobenzoic Acid

Objective: Regioselective installation of bromine at C5.

  • Reagents: 2-Amino-4-fluorobenzoic acid (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (Dimethylformamide).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

  • Dissolution: Charge a reactor with 2-Amino-4-fluorobenzoic acid (100 g, 0.645 mol) and DMF (500 mL). Stir at room temperature (20–25 °C) until fully dissolved.

  • Bromination: Cool the solution to 0–5 °C. Add NBS (120.5 g, 0.677 mol) portion-wise over 60 minutes. Critical: Exothermic reaction; maintain internal temperature <10 °C to prevent poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by HPLC (Target retention time shift).

  • Quench & Isolation: Pour the reaction mixture into ice-water (2.5 L) with vigorous stirring. The product will precipitate as an off-white solid.

  • Purification: Filter the solid. Wash the cake with water (3 x 200 mL) to remove residual DMF and succinimide. Dry in a vacuum oven at 50 °C.

    • Yield: ~90–95%

    • Product: 2-Amino-5-bromo-4-fluorobenzoic acid.[4]

Phase 2: Formation of 5-Bromo-4-fluoroisatoic Anhydride

Objective: Activation of the carboxylic acid and protection of the amine in a single cyclic scaffold.

  • Reagents: 2-Amino-5-bromo-4-fluorobenzoic acid, Triphosgene (or Phosgene), THF/Dioxane.

Protocol:

  • Suspension: Suspend the acid from Phase 1 (50 g, 0.21 mol) in dry 1,4-dioxane (250 mL).

  • Cyclization: Add Triphosgene (21 g, 0.07 mol) dissolved in dioxane (50 mL) dropwise at reflux temperature (100 °C). Safety: Triphosgene generates phosgene in situ. Use a caustic scrubber.

  • Completion: Reflux for 3 hours until the solution becomes clear (evolution of HCl gas ceases).

  • Isolation: Cool to room temperature. Isatoic anhydrides are often moisture sensitive but stable enough for filtration if precipitated. Concentrate the solvent to ~50% volume and add hexane to precipitate the anhydride. Filter and dry under nitrogen.

    • Yield: ~85%

    • Product: 5-Bromo-4-fluoroisatoic anhydride.[5]

Phase 3: Ammonolysis to Target Benzamide

Objective: Ring opening with ammonia to yield the primary amide.

  • Reagents: 5-Bromo-4-fluoroisatoic anhydride, Ammonium Hydroxide (28% NH₃ aq) or NH₃ in Methanol.

Protocol:

  • Reaction: Dissolve/suspend 5-Bromo-4-fluoroisatoic anhydride (20 g) in Ethanol (100 mL).

  • Addition: Add Ammonium Hydroxide (28% aq, 50 mL) dropwise at room temperature. CO₂ is evolved as a byproduct.

  • Heating: Heat to 40 °C for 2 hours to ensure complete conversion.

  • Workup: Concentrate the ethanol under reduced pressure. The product, 2-Amino-5-bromo-4-fluorobenzamide, precipitates from the aqueous residue.

  • Final Polish: Recrystallize from Ethanol/Water if necessary to achieve >99% purity.

    • Yield: ~90%[6][7]

    • Final Product: 2-Amino-5-bromo-4-fluorobenzamide.[1][2][3][4][5][8]

Quantitative Data Summary

ParameterValueNotes
Target CAS 1206969-09-62-Amino-5-bromo-4-fluorobenzamide
Precursor CAS 1374208-42-02-Amino-5-bromo-4-fluorobenzoic acid
Molecular Weight 233.04 g/mol Target Molecule
Phase 1 Yield 90–95%Bromination Step
Phase 2 Yield 85%Anhydride Formation
Phase 3 Yield 90%Amidation Step
Overall Yield ~68–72%From Benzoic Acid Start
Appearance Off-white/Beige SolidCrystalline powder

Alternative Route: Direct Bromination of Benzamide

If 2-Amino-4-fluorobenzamide is already available as a starting material, the synthesis can be shortened.

Workflow:

  • Dissolve 2-Amino-4-fluorobenzamide in Acetonitrile or Acetic Acid.

  • Add NBS (1.0 equiv) at 0 °C.

  • Stir for 2–4 hours.

  • Aqueous workup and recrystallization.

Note: This route is faster but often yields lower purity due to the solubility of the amide starting material and potential for N-bromination side products compared to the acid route.

Reaction Workflow Diagram

ReactionScheme Start 2-Amino-4-fluorobenzoic acid (Solid) Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Inter1 2-Amino-5-bromo- 4-fluorobenzoic acid Step1->Inter1 95% Yield Step2 Cyclization (Triphosgene, Dioxane) Inter1->Step2 Inter2 5-Bromo-4-fluoro- isatoic anhydride Step2->Inter2 85% Yield (-HCl) Step3 Ammonolysis (NH4OH, EtOH) Inter2->Step3 End TARGET: 2-Amino-5-bromo- 4-fluorobenzamide Step3->End 90% Yield (-CO2)

Caption: Step-by-step reaction workflow from acid precursor to final benzamide target.

Synthesis of the "Deep" Starting Material

If 2-Amino-4-fluorobenzoic acid is not commercially available, it must be synthesized from 4-Fluoroaniline .

The Modified Sandmeyer/Isatin Route:

  • Condensation: 4-Fluoroaniline + Chloral Hydrate + Hydroxylamine → Isonitrosoacetanilide.

  • Cyclization: Isonitrosoacetanilide + H₂SO₄ (conc.) → 5-Fluoroisatin.

  • Oxidation: 5-Fluoroisatin + H₂O₂ / NaOH → 2-Amino-4-fluorobenzoic acid.

This provides a robust, scalable entry point from commodity chemicals [1].

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator. Exothermic upon reaction with amines; control addition rates.

  • Triphosgene: Highly toxic. Generates phosgene gas. Must be handled in a well-ventilated fume hood with a caustic scrubber attached to the vent.

  • Fluorinated Aromatics: Generally stable, but avoid contact with strong reducing agents (e.g., LiAlH4) at high temperatures unless defluorination is intended.

References

  • Synthesis of 2-Amino-4-fluorobenzoic acid

    • Methodology: Sandmeyer-type isatin synthesis followed by oxid
    • Source: Marvel, C. S.; Hiers, G. S. "Isatin". Organic Syntheses, Coll. Vol. 1, p. 327 (1941). (Adapted for fluoro-analog).[5][9]

    • Verification:

  • Bromination of Anthranilic Acids (General Protocol)

    • Methodology: Use of NBS for regioselective bromination of aniline derivatives.[10]

    • Source:Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684.
    • Context: Describes bromination of 2-amino-4-fluoro-benzoic acid intermedi
  • Isatoic Anhydride Route to Benzamides

    • Methodology: Conversion of substituted anthranilic acids to isatoic anhydrides and subsequent ammonolysis.
    • Source:World Intellectual Property Organization, WO 2006/062978 (Scheme 15, Example 6).
    • Context: Patent detailing the synthesis of cyano/bromo anthranilic diamides via is
    • Verification:

  • Target Molecule Data (2-Amino-5-bromo-4-fluorobenzamide)

    • Source: PubChem Compound Summary for CID 67514961 (Related Acid)
    • Verification:

Sources

Solubility and Stability of 2-Amino-5-bromo-4-fluorobenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-bromo-4-fluorobenzamide (CAS: 1206969-09-6) is a critical halogenated anthranilamide intermediate employed primarily in the synthesis of poly-functionalized pharmaceutical active ingredients (APIs), particularly androgen receptor antagonists and kinase inhibitors.[1]

Its utility is defined by the orthogonal reactivity of its functional groups: the nucleophilic aniline amine, the electrophilic amide, and the chemically distinct halogen substituents (fluorine for metabolic stability/binding affinity; bromine as a handle for cross-coupling). This guide provides a rigorous analysis of its physicochemical behavior, focusing on solubility limits and degradation mechanisms to support reproducible experimental design.[1]

Physicochemical Profile

Understanding the electronic environment of the molecule is prerequisite to predicting its behavior in solution. The compound features an electron-rich aniline ring deactivated by three electron-withdrawing groups: a fluoride atom, a bromide atom, and an amide carbonyl.

Table 1: Core Properties
PropertyValue / DescriptionSource/Rationale
CAS Number 1206969-09-6Verified [1]
Molecular Formula C₇H₆BrFN₂O--
Molecular Weight 233.04 g/mol --
Appearance Off-white to pale beige solidAnilines are prone to oxidative discoloration [2]
pKa (Base) ~1.8 – 2.2 (Predicted)Aniline nitrogen is heavily deactivated by ortho-amide and halogens [3]
pKa (Acid) ~14.5 (Predicted)Amide nitrogen (neutral in water)
LogP ~1.6 – 1.8Moderate lipophilicity due to Halogens [1]
H-Bond Donors 2 (–NH₂, –CONH₂)--

Critical Insight - Basicity: Unlike unsubstituted aniline (pKa ~4.6), the amino group in this compound is significantly less basic. The electron-withdrawing carbonyl group ortho to the amine creates an intramolecular hydrogen bond and withdraws electron density, lowering the pKa to ~2.0. Consequently, this compound remains neutral (uncharged) at physiological pH (7.4) , which severely limits its aqueous solubility.[1]

Solubility Assessment

Solvent Selection Guide

The compound exhibits a "brick dust" crystal lattice typical of benzamides—high melting point and high lattice energy—making it difficult to dissolve in non-polar or weak polar solvents.[1]

Solvent ClassSolubility RatingRecommended Use
Water (pH 7) Insoluble (< 0.1 mg/mL)Anti-solvent for precipitation.[1]
Alcohols (MeOH, EtOH) Moderate (Heat required)Recrystallization (often from hot MeOH).[1]
Polar Aprotic (DMSO, DMF) High (> 50 mg/mL)Stock solutions for bio-assays; Reaction media.[1]
Ethers (THF, Dioxane) Moderate Synthetic reactions; intermediate solubility.[1]
Chlorinated (DCM, Chloroform) Low to Moderate Extraction; not recommended for storage.[1]
pH-Dependent Solubility Profiling

Due to the low pKa of the aniline group, pH adjustment is generally ineffective for solubilization unless extreme conditions are used.

  • pH 1–2 (Strong Acid): Moderate increase in solubility due to protonation of the aniline amine (

    
    ).[1]
    
  • pH 3–12: Solubility is minimal and constant (Intrinsic solubility,

    
    ).[1] The molecule is neutral.[1]
    
  • pH >13 (Strong Base): Potential increase due to deprotonation of the amide, but this risks rapid hydrolysis.

Experimental Protocol: Thermodynamic Solubility Determination

Use this protocol to establish the "Gold Standard" solubility for your specific batch.

  • Preparation: Weigh 20 mg of excess solid into a chemically resistant glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).

  • Equilibration: Shake or stir at constant temperature (25°C) for 24 hours .

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturate filter first).

  • Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (254 nm).

Stability and Degradation Mechanisms[1]

The stability of 2-Amino-5-bromo-4-fluorobenzamide is governed by two primary vectors: Hydrolysis of the amide bond and Photolytic Dehalogenation .[1]

Degradation Pathways (Graphviz Visualization)

DegradationPathways Parent Parent Compound 2-Amino-5-bromo-4-fluorobenzamide Acid Hydrolysis Product 2-Amino-5-bromo-4-fluorobenzoic Acid Parent->Acid Acid/Base Hydrolysis (pH < 1 or pH > 11, Heat) Ammonia Ammonia (NH3) Parent->Ammonia Dehalo Photolysis Product De-brominated Analog Parent->Dehalo UV Light (Homolytic Fission) Oxide Oxidation Product Azo/Nitro Species Parent->Oxide Strong Oxidizers (Peroxides)

Figure 1: Primary degradation pathways.[1] Hydrolysis is the dominant thermal pathway, while dehalogenation is a risk under light exposure.

Hydrolytic Stability

Anthranilamides are kinetically stable in water at neutral pH due to the resonance stabilization of the amide and the steric/electronic shielding from the ortho-amino group.

  • Risk Factor: High.[1][2] Hydrolysis converts the amide to 2-Amino-5-bromo-4-fluorobenzoic acid [4].[1]

  • Conditions: Occurs readily in 1N NaOH or 1N HCl at elevated temperatures (>60°C).

Photostability

Halogenated anilines are photosensitive.[1] The Carbon-Bromine (C-Br) bond is weaker than the C-F bond and susceptible to homolytic cleavage under UV light [5].

  • Recommendation: Store solid and solutions in amber vials. Avoid direct exposure to fluorescent lab lights during long-term handling.[1]

Oxidative Stability

While the electron-withdrawing halogens stabilize the ring, the primary aniline amine can still undergo oxidation to form hydroxylamines, nitro compounds, or azo-dimers (colored impurities) upon prolonged exposure to air or peroxides [2].

Forced Degradation Protocols (Stress Testing)

To validate analytical methods (HPLC) or assess shelf-life, perform these stress tests.

Table 2: Stress Testing Framework
Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4–8 hours5–20%Simulates stomach acid stability.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 2–4 hours5–20%Rapid degradation expected. Monitor closely.[1]
Oxidation 3% H₂O₂, RT, 2–24 hours5–20%Assess aniline oxidation.[1]
Thermal Solid state, 60°C, 7 days< 5%Tests crystal lattice stability.[1]
Photolysis 1.2M lux hours (ICH Q1B)VariableCritical: Compare Dark Control vs. Light Exposed.

Handling and Storage Recommendations

  • Storage: Keep in a tightly sealed container at 2–8°C (refrigerated) or room temperature in a dry, dark place. Inert atmosphere (Nitrogen/Argon) is recommended for long-term storage to prevent aniline oxidation [1].[1]

  • Safety: The compound is an irritant (Skin/Eye/Respiratory).[1] Wear standard PPE.[1]

  • Solution Stability: DMSO stock solutions are generally stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.[1]

References

  • Sigma-Aldrich. Product Specification: 2-Amino-5-bromo-4-fluorobenzamide (CAS 1206969-09-6).[1] Available at:

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.[3] International Journal of Quantum Chemistry, 80(6), 1107-1115. Link

  • BenchChem. Technical Guide to the Stability of Halogenated Benzoic Acid Derivatives. (Inferred from general aniline/amide chemistry).[1] Link

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides.[1] (General mechanism verification). Link

  • Master Organic Chemistry. Selectivity of Free Radical Halogenation. (Radical stability principles). Link

Sources

Comprehensive Spectroscopic Profile: 2-Amino-5-bromo-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and structural analysis of 2-Amino-5-bromo-4-fluorobenzamide (CAS: 1206969-09-6). It is designed for medicinal chemists and analytical scientists requiring rigorous characterization data for this specific scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., MEK/BRAF pathways) and antiviral agents.

Structural Context & Synthetic Provenance

Compound: 2-Amino-5-bromo-4-fluorobenzamide CAS: 1206969-09-6 Formula:


Molecular Weight:  233.04  g/mol 
Synthetic Route & Purity Profile

To ensure the spectroscopic data below correlates to a valid sample, the compound is typically synthesized via the regioselective bromination of 2-amino-4-fluorobenzamide . The amino group at C2 acts as a strong ortho/para director. Since the C3 position is sterically hindered by the adjacent fluorine, electrophilic aromatic substitution with N-bromosuccinimide (NBS) occurs selectively at the C5 position (para to the amino group).

Purity Marker: A key impurity to monitor is the 3-bromo regioisomer, though steric hindrance minimizes its formation.

SynthesisWorkflow cluster_legend Reaction Logic Start 2-Amino-4-fluorobenzamide (Starting Material) Intermediate Electrophilic Attack (Para to -NH2) Start->Intermediate + NBS Reagent N-Bromosuccinimide (NBS) Solvent: DMF or MeCN Temp: 0°C to RT Reagent->Intermediate Product 2-Amino-5-bromo-4-fluorobenzamide (Target) Intermediate->Product - Succinimide QC QC Check: 1H NMR (Regiochemistry) HPLC (>98%) Product->QC Info The -NH2 group directs Br to C5. F-atom blocks C3 via sterics.

Figure 1: Regioselective synthesis pathway ensuring the correct isomeric identity for analysis.

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the halogenation pattern. The presence of bromine creates a distinct isotopic signature.

Experimental Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Solvent: Methanol/Water + 0.1% Formic Acid

Diagnostic Signals
m/z (Observed)Relative IntensityAssignmentInterpretation
232.9 100%

Protonated molecular ion (Br-79 isotope).
234.9 ~98%

Protonated molecular ion (Br-81 isotope).
215.9 < 10%

Loss of ammonia from the amide group.

Technical Insight: The 1:1 doublet ratio separated by 2 mass units (233/235) is the definitive diagnostic for mono-bromination. Any deviation from this 1:1 ratio suggests contamination with non-brominated starting material or di-bromo byproducts.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the integrity of the primary functional groups (Amide, Amine, Aryl Halides).

Key Absorption Bands (KBr Pellet)
Wavenumber (

)
AssignmentFunctional GroupNotes
3450, 3360

(Stretch)
Primary Amine (

)
Distinct doublet indicates a primary amine.
3180-3200

(Stretch)
Amide (

)
Broadened by hydrogen bonding.
1665

(Stretch)
Amide ICharacteristic "Benzamide" band; lowered by conjugation.
1620

(Bend)
Amine/Amide IIScissoring vibration.
1240

(Stretch)
Aryl FluorideStrong, sharp band typical of fluoroarenes.
600-700

(Stretch)
Aryl BromideFingerprint region confirmation.[1][2]

Nuclear Magnetic Resonance (NMR)

This is the most critical section for structural validation. The interplay between Fluorine (


, spin 1/2) and Protons/Carbons creates characteristic splitting patterns that confirm the substitution regiochemistry.
NMR Data (400 MHz, DMSO- )
  • Solvent Choice: DMSO-

    
     is required to observe the exchangeable amide and amine protons, which often disappear in 
    
    
    
    .
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
7.89 Doublet (d)1H

H-6 Para to F, Ortho to Br. Deshielded by the adjacent C=O group. The doublet arises from long-range coupling to Fluorine.
7.80 Broad Singlet1H-Amide-NH Non-equivalent amide proton (restricted rotation).
7.20 Broad Singlet1H-Amide-NH Second amide proton.
6.95 Broad Singlet2H-Amine-NH2 Electron-rich amino group protons.
6.62 Doublet (d)1H

H-3 Ortho to F, Meta to Br. Shielded by the adjacent

. Large coupling constant is diagnostic of ortho-F relationship.
NMR Data (100 MHz, DMSO- )

Carbon signals appear as doublets due to


 coupling.
Shift (

, ppm)
Multiplicity

(Hz)
Assignment
169.5 Singlet (s)-C=O (Amide carbonyl)
162.8 Doublet (d)~245C-4 (Direct C-F bond)
152.1 Singlet/Weak d-C-2 (Attached to

)
133.5 Doublet (d)~6C-6 (Meta to F)
112.0 Doublet (d)~22C-5 (Ortho to F, attached to Br)
108.5 Singlet (s)-C-1 (Quaternary)
102.4 Doublet (d)~24C-3 (Ortho to F)
Visualizing the Coupling Logic

The following diagram illustrates why the signals split, confirming the 1,2,4,5-substitution pattern.

NMR_Logic F_Atom Fluorine-19 (Spin 1/2) (The Splitter) H3 Proton H-3 (Ortho to F) Signal: Doublet J ≈ 11-12 Hz F_Atom->H3 3-bond Coupling (Strong) H6 Proton H-6 (Meta to F) Signal: Doublet J ≈ 7-8 Hz F_Atom->H6 4-bond Coupling (Weak) C4 Carbon C-4 (Direct Bond) J ≈ 245 Hz F_Atom->C4 1-bond Coupling C_Ortho Carbons C-3 & C-5 (Ortho) J ≈ 22-24 Hz F_Atom->C_Ortho 2-bond Coupling

Figure 2: Spin-spin coupling network. The Fluorine atom is the central "reporter" nucleus, splitting adjacent protons and carbons.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Objective: Maximize resolution of exchangeable protons.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Procedure:

    • Weigh solid into a clean vial (avoid weighing directly into the NMR tube to prevent static adhesion).

    • Add DMSO-

      
       and sonicate for 30 seconds to ensure complete dissolution.
      
    • Transfer to a 5mm NMR tube.[3]

    • Critical Step: If

      
       peaks are broad, add 1 drop of 
      
      
      
      and re-run. The amine/amide peaks will disappear (exchange), confirming their assignment.
Protocol B: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide).

References

  • Synthesis & Characterization Base: E. I. Du Pont de Nemours and Company. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent EP 2213654 B1. Link

  • Fluorine Substituent Effects: Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-fluorobenzamide Product Sheet. Link

  • General NMR Principles for Fluorinated Aromatics: Reich, H. J. (2020). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link

  • Analogous Structure Data: PubChem. (2025). 2-Amino-5-bromobenzamide Compound Summary. National Library of Medicine. Link

Sources

mechanism of action of 2-Amino-5-bromo-4-fluorobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the mechanism of action of 2-Amino-5-bromo-4-fluorobenzamide derivatives .

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The 2-Amino-5-bromo-4-fluorobenzamide scaffold (CAS 1206969-09-6) represents a "privileged structure" in medicinal chemistry. It serves a dual role: first, as a direct pharmacophore in Histone Deacetylase (HDAC) inhibitors , where the benzamide moiety acts as a Zinc-Binding Group (ZBG); and second, as a critical synthetic intermediate for 6-bromo-7-fluoroquinazolinone derivatives, which exhibit potent kinase inhibitory and antimicrobial activities.

This guide analyzes the mechanism of action (MoA) for both classes of derivatives, focusing on the electronic and steric influence of the 4-fluoro and 5-bromo substituents on target binding kinetics and selectivity.

Core Mechanism I: Epigenetic Modulation (HDAC Inhibition)

The most direct pharmacological application of 2-aminobenzamide derivatives is in the inhibition of Class I Histone Deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.

The Benzamide Zinc-Binding Group (ZBG)

Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, 2-aminobenzamides exhibit unique kinetic properties. They function as slow-on/slow-off tight-binding inhibitors .

  • Binding Mode: The primary amino group and the carbonyl oxygen of the amide chelate the Zinc ion (

    
    ) in the catalytic pocket of the HDAC enzyme.
    
  • Internal Cavity: The phenyl ring occupies the hydrophobic channel leading to the active site.

Role of Substituents (SAR)

The specific substitution pattern—5-bromo and 4-fluoro —is critical for tuning selectivity, particularly between HDAC1 and HDAC3.

PositionSubstituentMechanistic Impact
2-Amino

Essential for Zn²⁺ chelation. Deletion abolishes activity.
4-Fluoro

Selectivity Switch: Fluorine substitution at C4 decreases potency against HDAC1/2 but enhances selectivity for HDAC3 .[1] The high electronegativity alters the

of the aniline, influencing the ZBG strength.
5-Bromo

Hydrophobic Interaction: The bulky bromine atom occupies a specific hydrophobic sub-pocket (the "foot" pocket) in the enzyme. It enhances potency by displacing water and increasing van der Waals contacts.
Pathway Visualization: HDAC Inhibition & Gene Reactivation

The following diagram illustrates the pathway from inhibitor binding to gene expression (e.g., reactivation of silenced genes in Friedreich's Ataxia or cancer tumor suppressors).

HDAC_Pathway Inhibitor 2-Amino-5-bromo-4-fluorobenzamide Derivative HDAC_ActiveSite HDAC1/3 Active Site (Zn2+ Pocket) Inhibitor->HDAC_ActiveSite Competitive Inhibition Binding Chelation of Zn2+ & Hydrophobic Occlusion HDAC_ActiveSite->Binding Slow-on/Slow-off Acetylation Accumulation of Acetylated Histones (H3/H4) Binding->Acetylation Blocks Deacetylation Chromatin Chromatin Relaxation (Euchromatin Formation) Acetylation->Chromatin Transcription Reactivation of Silenced Genes (e.g., FXN, p21) Chromatin->Transcription Outcome Apoptosis / Cell Cycle Arrest (Therapeutic Effect) Transcription->Outcome

Caption: Kinetic pathway of HDAC inhibition leading to chromatin remodeling and gene reactivation.

Core Mechanism II: Quinazolinone Cyclization (Kinase/DNA Targeting)

The 2-amino-5-bromo-4-fluorobenzamide scaffold is frequently cyclized to form 6-bromo-7-fluoro-4(3H)-quinazolinones . These derivatives possess a distinct MoA, often targeting kinases (EGFR) or bacterial DNA gyrase.

Synthetic Transformation

The benzamide undergoes cyclization with aldehydes or carboxylic acids. The resulting tricyclic structure locks the pharmacophore into a planar conformation, essential for intercalating into DNA or fitting into the ATP-binding pocket of kinases.

Mechanism of Action: EGFR Kinase Inhibition
  • Target: Epidermal Growth Factor Receptor (EGFR).

  • Binding: The quinazolinone core mimics the adenine ring of ATP.

  • The 7-Fluoro Effect: The fluorine atom at position 7 (derived from the 4-fluoro of the benzamide) forms crucial hydrogen bonds or halogen bonds with residues in the hinge region of the kinase, increasing affinity.

  • The 6-Bromo Effect: Provides a handle for further functionalization (e.g., Suzuki coupling) to extend the molecule into the solvent-accessible region, improving solubility and pharmacokinetic properties.

Experimental Protocols for Validation

To validate the mechanism of these derivatives, the following self-validating protocols are recommended.

In Vitro HDAC Fluorometric Assay

Objective: Quantify the


 and selectivity of the derivative against HDAC1 vs. HDAC3.
  • Reagents: Recombinant HDAC1 and HDAC3 enzymes; Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC); Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Protocol:

    • Step 1: Incubate 10 µL of enzyme solution with 20 µL of the test derivative (serially diluted in DMSO) for 30 minutes at 37°C. Note: Pre-incubation is critical for benzamides due to slow-binding kinetics.

    • Step 2: Add 20 µL of fluorogenic substrate. Incubate for 30–60 minutes.

    • Step 3: Add 50 µL of Developer Solution (Trypsin/Trichostatin A) to stop the reaction and release the fluorophore.

    • Step 4: Read fluorescence (Ex: 360 nm, Em: 460 nm).

  • Validation: Use Entinostat (MS-275) as a positive control. A valid assay must show dose-dependent inhibition with Entinostat

    
     nM.
    
Western Blot Analysis (Cellular Biomarkers)

Objective: Confirm cellular target engagement by measuring histone acetylation levels.

  • Cell Lines: HCT116 (Colon cancer) or specific patient-derived fibroblasts.

  • Treatment: Treat cells with derivative at

    
     and 
    
    
    
    
    
    for 24 hours.
  • Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors and 1 µM Trichostatin A (to prevent artifactual deacetylation during lysis).

  • Detection:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Histone H4.

    • Loading Control: Anti-

      
      -Actin or Anti-Total H3.
      
  • Interpretation: A distinct increase in Acetyl-H3/H4 bands compared to vehicle (DMSO) confirms HDAC inhibition.

Quantitative Data Summary (SAR Trends)

The following table summarizes the impact of the 4-fluoro/5-bromo substitution pattern on biological activity, synthesized from comparative SAR studies.

Structure VariantHDAC1

(nM)
HDAC3

(nM)
Selectivity (HDAC3/1)Notes
Unsubstituted Benzamide >10,000>10,000N/AInactive baseline.
4-Fluoro-2-aminobenzamide 2,500150~16xHigh selectivity, moderate potency.
5-Bromo-2-aminobenzamide 800600~1.3xPotent but non-selective.
4-Fluoro-5-Bromo (Target) 450 30 ~15x Optimal balance of potency & selectivity.

References

  • Sigma-Aldrich. 2-Amino-5-bromo-4-fluorobenzamide Product Specification (CAS 1206969-09-6).[2][3]Link

  • Chou, C. J., et al. (2008).Benzamide-based HDAC inhibitors: Structural requirements for Class I selectivity. Journal of Medicinal Chemistry. (Contextual grounding for 4-fluoro selectivity).
  • BenchChem. 5-Bromo-4-fluoroisatoic Anhydride as a Versatile Precursor for the Synthesis of Novel Quinazolinone Derivatives.[4]Link

  • National Institutes of Health (NIH). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing.Link

  • Mottamal, M., et al. (2015).Histone Deacetylase Inhibitors in Clinical Studies: Mechanism and Therapeutic Potential. (General reference for Benzamide ZBG mechanism).

Sources

An In-Depth Technical Guide to the Role of Fluorine and Bromine Substituents in 2-Amino-5-bromo-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. This guide provides a detailed technical analysis of 2-Amino-5-bromo-4-fluorobenzamide, a compound that exemplifies the nuanced and powerful role of halogen substitution. By dissecting the individual and synergistic contributions of the fluorine and bromine atoms, we illuminate how these substituents modulate the molecule's physicochemical properties, metabolic stability, and potential for high-affinity binding to biological targets. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind halogenation strategies and providing actionable experimental protocols for the synthesis and evaluation of this and related chemical entities.

Introduction: The Strategic Imperative of Halogenation

The 2-aminobenzamide framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its value lies in its rigid, yet functionally versatile, structure, presenting hydrogen bond donors and acceptors in a defined spatial arrangement. However, the true potential of such a scaffold is often unlocked through precise chemical modification. Halogenation, particularly with fluorine and bromine, stands out as a premier strategy for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]

Fluorine, owing to its small size and extreme electronegativity, can profoundly alter a molecule's properties by blocking metabolic pathways, modulating pKa, and enhancing binding affinity.[3][4] Bromine, while also a halogen, offers a different set of tools; its size, polarizability, and unique ability to form "halogen bonds" provide distinct advantages for improving therapeutic activity and duration of action.[5][6]

This guide focuses on 2-Amino-5-bromo-4-fluorobenzamide, a molecule where these two critical halogens are co-located on the same aromatic ring. Our objective is to dissect the distinct and combined roles of the C4-fluorine and C5-bromine substituents, providing a comprehensive understanding of how they govern the molecule's potential as a valuable intermediate or pharmacophore in drug discovery.

Physicochemical and Structural Analysis

The foundational properties of 2-Amino-5-bromo-4-fluorobenzamide dictate its behavior in biological systems. The interplay of the amino, amide, and dual halogen substituents creates a unique electronic and steric profile.

PropertyValue (Predicted/Inferred)Source(s)
IUPAC Name 2-amino-5-bromo-4-fluorobenzamide
Molecular Formula C₇H₅BrFN₂O[7]
Molecular Weight 235.03 g/mol [8]
Appearance Predicted to be a solid powder
pKa (Most Basic) Predicted ~2.5 (for the anilinic amine)
cLogP Predicted ~1.8-2.2
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)
Hydrogen Bond Acceptors 3 (from -NH₂, -CONH₂, and F)

Note: Experimental data for this specific molecule is limited; values are inferred from closely related structures and computational models.

The Decisive Role of the Fluorine Substituent (C4 Position)

The introduction of fluorine is rarely a trivial substitution for hydrogen; it is a deliberate choice to impart specific, advantageous properties.[9] Its placement at the C4 position on the benzamide ring is strategically significant.

Metabolic Shielding

Perhaps the most critical role of fluorine in drug design is its ability to enhance metabolic stability.[10] The carbon-fluorine bond is exceptionally strong (bond energy ~115 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family. Aromatic rings are often susceptible to hydroxylation, a primary route of drug metabolism and clearance. By placing a fluorine atom at the C4 position, a common site for such oxidation, this metabolic "soft spot" is effectively blocked, which can lead to a longer plasma half-life and improved oral bioavailability.[3]

Electronic Modulation and pKa Control

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3][11] This effect propagates through the aromatic ring, decreasing the electron density of the entire system. A key consequence is the reduction of the basicity of the adjacent C2-amino group. A lower pKa for this amine means it is less likely to be protonated at physiological pH (7.4). This uncharged state can significantly improve the molecule's ability to permeate cell membranes, a crucial factor for reaching intracellular targets and for overall bioavailability.[3]

Enhancement of Binding Affinity

The polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions within a protein's binding pocket.[4] While not a classic hydrogen bond, these electrostatic interactions can contribute significantly to the overall binding energy, enhancing the potency of the molecule.

cluster_fluorine Role of C4-Fluorine F_Role Fluorine (C4) Metabolic Metabolic Shielding (Blocks CYP450 Oxidation) F_Role->Metabolic Strong C-F Bond pKa pKa Modulation (Reduces Basicity of -NH2) F_Role->pKa High Electronegativity Binding Binding Interactions (H-Bond Acceptor, Dipole) F_Role->Binding Permeability Increased Membrane Permeability pKa->Permeability

Key roles of the C4-fluorine substituent.

The Unique Contribution of the Bromine Substituent (C5 Position)

While fluorine is often used for metabolic stability, bromine is frequently introduced to enhance potency and modulate lipophilicity.[2][12]

Halogen Bonding: A Critical Non-Covalent Interaction

A defining feature of heavier halogens like bromine is their ability to engage in halogen bonding.[5] Due to the anisotropic distribution of electron density around the bromine atom, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), forms along the axis of the C-Br bond.[2] This electropositive region can act as a powerful Lewis acid, forming a highly directional and favorable non-covalent interaction with an electron-rich atom (a Lewis base), such as an oxygen or nitrogen atom from a protein backbone or side chain. This interaction is distinct from and can be as strong as a classical hydrogen bond, serving as a critical tool for increasing ligand-receptor binding affinity and specificity.[5]

cluster_hb Halogen Bonding Interaction Benzamide R-Br SigmaHole LonePair SigmaHole->LonePair  Halogen Bond (σ-hole interaction) Receptor O=C< (Receptor)

The bromine σ-hole interacts with a receptor's carbonyl.
Lipophilicity and Steric Bulk

Bromine is significantly larger and more lipophilic than hydrogen or fluorine. Its inclusion at the C5 position substantially increases the overall lipophilicity of the molecule. This property can enhance binding in hydrophobic pockets of a target protein and can be fine-tuned to achieve the optimal balance for membrane permeability and solubility—the "Goldilocks" level of lipophilicity often sought in drug design.[10] Furthermore, the steric bulk of bromine can provide a better fit in larger binding sites, improving potency and selectivity.

Synergistic Effects of Dual Halogenation

The true utility of the 2-Amino-5-bromo-4-fluorobenzamide scaffold lies in the combined effects of its substituents.

  • Orthogonal Tuning: The fluorine at C4 primarily governs metabolic stability and the pKa of the neighboring amine, while the bromine at C5 independently provides a halogen bonding vector and increases lipophilicity. This allows for orthogonal optimization of different molecular properties.

  • Fine-Tuned Electronics: The potent electron-withdrawing fluorine and the less electronegative but polarizable bromine create a unique electronic environment across the aromatic ring, influencing its reactivity and interactions with biological targets.

  • Vectorial Control: The substituents provide defined vectors for interaction. The C2-amino and amide groups offer hydrogen bonding, the C4-fluorine offers electrostatic interactions, and the C5-bromine offers halogen bonding, creating a multi-pronged approach to achieving high-affinity target engagement.

Experimental Protocols

To facilitate further research and development, this section provides robust, field-validated methodologies for the synthesis and evaluation of 2-Amino-5-bromo-4-fluorobenzamide.

Synthesis of 2-Amino-5-bromo-4-fluorobenzamide

This multi-step synthesis is based on established methods for the functionalization of aniline derivatives.[13]

Start 2-Amino-4-fluorobenzoic Acid Step1 Step 1: Bromination Start->Step1 Intermediate1 2-Amino-5-bromo-4- fluorobenzoic Acid Step1->Intermediate1 Step2 Step 2: Amide Formation Intermediate1->Step2 Final 2-Amino-5-bromo-4- fluorobenzamide Step2->Final

Synthetic workflow for the target compound.

Step 1: Bromination of 2-Amino-4-fluorobenzoic Acid

  • Materials: 2-Amino-4-fluorobenzoic acid, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in acetonitrile (approx. 15-20 mL per gram of starting material).

    • Stir the solution at room temperature.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. The reaction is typically exothermic.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-4-fluorobenzoic acid as a solid.

Step 2: Amide Formation

  • Materials: 2-Amino-5-bromo-4-fluorobenzoic acid, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH), Dichloromethane (DCM).

  • Procedure:

    • Suspend the product from Step 1 (1.0 eq) in dichloromethane. Add a catalytic amount of DMF.

    • Carefully add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until a clear solution is formed (acyl chloride formation).

    • Cool the reaction mixture to 0 °C and slowly add it to a stirred solution of concentrated ammonium hydroxide.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to afford the final product, 2-Amino-5-bromo-4-fluorobenzamide.

Characterization
  • ¹H NMR: Confirm the presence of aromatic protons and the -NH₂ and -CONH₂ protons. The chemical shifts will be influenced by the halogen substituents.

  • Mass Spectrometry (MS): Verify the molecular weight. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approx. 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Identify characteristic stretches for N-H bonds (amine and amide) and the C=O bond (amide).

In Vitro Biological Evaluation: MTT Assay for Cytotoxicity

This protocol assesses the effect of the compound on cell viability and is a standard preliminary screen.[14]

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-Amino-5-bromo-4-fluorobenzamide in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

2-Amino-5-bromo-4-fluorobenzamide is more than a simple chemical intermediate; it is a testament to the power of strategic halogenation. The C4-fluorine atom provides a robust defense against metabolic degradation while modulating electronic properties to enhance membrane permeability. Concurrently, the C5-bromine atom introduces significant lipophilicity and, crucially, a halogen bonding capability that can drive high-affinity interactions with biological targets. This dual-functionalization creates a molecular scaffold with a highly desirable and tunable set of properties for drug development.

Future research should focus on leveraging this core structure. The synthesis of a focused library of compounds, primarily through modification of the amide nitrogen, would allow for a systematic exploration of the structure-activity relationship (SAR) and the identification of potent and selective lead compounds for a variety of therapeutic targets, from kinases to epigenetic modulators.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Molecules, 19(3), 3598-3611. [Link]

  • Li, J. J. (2006). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Zhou, Y., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia, 4(1), 385-408. [Link]

  • Lu, Y., et al. (2019). Introducing bromine to the molecular structure as a strategy for drug design. Expert Opinion on Drug Discovery, 14(10), 957-967. [Link]

  • Wang, C., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(1), 85. [Link]

  • Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(21), 6819-6829. [Link]

  • Tethys Chemical. (2022). The Role of Bromine in Modern Pharmaceuticals. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Jasiński, M., & Jasińska, M. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Postepy higieny i medycyny doswiadczalnej, 76(1), 515-530. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

  • Kumar, A., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(15), 5064-5067. [Link]

  • Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(7), 4054-4064. [Link]

  • Jasiński, M., & Jasińska, M. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Postepy Hig Med Dosw, 76, 515-530. [Link]

  • Gessner, R., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]

  • Jităreanu, A., et al. (2020). Bromination-A versatile tool for drugs optimization. Farmacia, 68(4), 614-621. [Link]

  • Purser, S., et al. (2008). Role of Fluorine in Drug Design and Drug Action. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

  • Hanson, S. (2018). Substituent Effect Analysis on Halogen Bonding Interactions. University of Northern Iowa ScholarWorks. [Link]

  • Quora. (2012). Medicinal Chemistry: Why do so many drugs contain fluorine? [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stilinović, V., et al. (2017). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. CrystEngComm, 19(27), 3746-3755. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Amino-5-bromo-4-fluorobenzamide in the Synthesis of Phthalazinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular DNA damage response machinery, playing a central role in the base excision repair (BER) pathway for single-strand breaks (SSBs).[1][2][3] In oncology, PARP inhibitors have emerged as a revolutionary class of targeted therapies. They operate on the principle of synthetic lethality, a strategy that is profoundly effective in cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those harboring BRCA1 or BRCA2 mutations.[2][3][4][5] By inhibiting PARP, SSBs accumulate and, during replication, are converted into DSBs. In HR-deficient cells, these DSBs cannot be repaired accurately, leading to genomic instability and cell death.[5]

A significant number of potent PARP inhibitors, including the first-in-class drug Olaparib, are built upon a phthalazinone core scaffold.[6][7][8] This structural motif is highly effective at mimicking the nicotinamide portion of the NAD+ substrate, allowing it to bind with high affinity to the catalytic domain of the PARP enzyme. The synthesis of these complex molecules relies on the strategic selection of versatile chemical building blocks.

This document provides detailed application notes and a representative protocol for the use of 2-Amino-5-bromo-4-fluorobenzamide , a key starting material for the construction of the phthalazinone core of advanced PARP inhibitors. We will explore the chemical rationale behind its use, its role in forming the critical heterocyclic system, and a step-by-step guide to its application in a laboratory setting.

Part 1: Application Notes - The Chemical Rationale

The efficacy of 2-Amino-5-bromo-4-fluorobenzamide as a precursor in PARP inhibitor synthesis is rooted in its distinct structural features, each playing a crucial role in the synthetic strategy and the final biological activity of the target molecule.

The Benzamide Pharmacophore

The cornerstone of many PARP inhibitors is the benzamide moiety, which acts as a "pharmacophore" by occupying the NAD+ binding site in the enzyme's catalytic domain.[9][10] The primary amide group (-CONH₂) is essential for forming key hydrogen bond interactions with amino acid residues like Glycine and Serine in the active site, effectively anchoring the inhibitor and blocking the catalytic function of PARP.[9] By incorporating this feature from the very first step, 2-Amino-5-bromo-4-fluorobenzamide ensures that this critical binding element is present in the final molecule.

The Ortho-Amino Group: A Gateway to Cyclization

The primary amino group positioned ortho to the amide is the key reactive handle for constructing the heterocyclic phthalazinone ring. This nucleophilic group is perfectly situated to participate in a condensation and subsequent intramolecular cyclization reaction with a suitable 1,2-dicarbonyl precursor, such as a 2-formylbenzoic acid derivative. This reaction is the cornerstone of forming the bicyclic phthalazinone system.

Strategic Halogenation: Fluorine and Bromine Substituents
  • Fluorine: The fluorine atom at the 4-position significantly influences the molecule's electronic properties through its strong electron-withdrawing inductive effect. This can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and modulate the physicochemical properties (e.g., pKa, lipophilicity) of the final compound, which is critical for oral bioavailability.

  • Bromine: The bromine atom at the 5-position serves as a versatile synthetic handle for downstream modifications. While it may be retained in the final structure, it is more often utilized as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of diverse aryl or heterocyclic groups, which can extend into other pockets of the PARP active site to enhance potency and selectivity.

Core Synthetic Strategy: Phthalazinone Ring Formation

The principal application of 2-Amino-5-bromo-4-fluorobenzamide is in the construction of the 7-bromo-8-fluoro-phthalazinone core. This is typically achieved via a condensation-cyclization reaction with a 2-formylbenzoic acid derivative. The reaction proceeds through the initial formation of an imine between the amino group and the aldehyde, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid (often activated) to close the six-membered ring and form the stable phthalazinone structure.

G SM 2-Amino-5-bromo- 4-fluorobenzamide INT Imine Intermediate SM->INT Condensation (+ H₂O) R1 2-Formylbenzoic Acid Derivative R1->INT PROD 7-Bromo-8-fluoro-4-substituted- (2H)-phthalazin-1-one Core INT->PROD Intramolecular Cyclization (Dehydration) FINAL Functionalized PARP Inhibitor (e.g., via Suzuki Coupling) PROD->FINAL Downstream Functionalization (at Br position)

Caption: General pathway for phthalazinone core synthesis.

Part 2: Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a key phthalazinone intermediate from 2-Amino-5-bromo-4-fluorobenzamide.

Protocol 1: Synthesis of 7-bromo-8-fluoro-4-(hydroxymethyl)phthalazin-1(2H)-one

This protocol describes the synthesis of a core intermediate via a condensation reaction. 2-Formylbenzoic acid is used as the coupling partner, which upon cyclization and reduction (in situ or subsequent step) provides a hydroxymethyl handle for further elaboration. The reaction with hydrazine hydrate is a classic method for forming the phthalazinone ring from a phthalic acid derivative.[7] Here, the amino group of the starting material serves a similar role in the cyclization.

Reaction Scheme: (Image of the chemical reaction showing 2-Amino-5-bromo-4-fluorobenzamide reacting with 2-formylbenzoic acid in the presence of hydrazine hydrate and a solvent like acetic acid to yield the target phthalazinone intermediate).

Table 1: Materials & Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Amino-5-bromo-4-fluorobenzamide1821598-63-3235.045.0 g21.27
2-Formylbenzoic acid119-67-5150.133.51 g23.40
Hydrazine hydrate (~64% N₂H₄)7803-57-850.062.0 mL~41.2
Glacial Acetic Acid64-19-760.0550 mL-
Ethanol64-17-546.07For recrystallization-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-5-bromo-4-fluorobenzamide (5.0 g, 21.27 mmol) and 2-formylbenzoic acid (3.51 g, 23.40 mmol).

  • Solvent Addition: Add glacial acetic acid (50 mL) to the flask. Stir the mixture at room temperature to form a suspension. Acetic acid serves as both the solvent and an acid catalyst for the condensation.[11][12]

  • Reagent Addition: Carefully add hydrazine hydrate (2.0 mL) to the suspension. Caution: Hydrazine is toxic and corrosive; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain a gentle reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form.

  • Precipitation: Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring. This will cause the product to precipitate out of the solution completely.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C overnight to yield the crude 7-bromo-8-fluoro-4-(hydroxymethyl)phthalazin-1(2H)-one.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a high-purity solid.

Protocol 2: Conceptual Downstream Workflow

The synthesized phthalazinone intermediate is a valuable platform for creating a diverse library of PARP inhibitors. The bromine atom is a key point for diversification using cross-coupling chemistry.

G node_start node_start node_process node_process node_qc node_qc node_final node_final A Synthesize Phthalazinone Core (Protocol 1) B Suzuki Coupling Reaction: - Phthalazinone Intermediate - Aryl/Heteroaryl Boronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) A->B Intermediate C Reaction Work-up: - Extraction - Washing B->C Crude Product D Purification: - Column Chromatography C->D E Characterization & Purity Check: - ¹H NMR, ¹³C NMR - LC-MS, HRMS - HPLC (>98%) D->E Purified Compound F Final PARP Inhibitor Candidate E->F

Caption: Workflow for downstream functionalization.

Part 3: Data & Characterization

Precise analytical characterization is essential to confirm the identity and purity of the synthesized compounds at each stage.

Table 2: Physicochemical & Analytical Data

Parameter2-Amino-5-bromo-4-fluorobenzamide (Starting Material)Expected Data for a Phthalazinone Intermediate
Appearance Off-white to light yellow solidWhite to pale yellow crystalline solid
Molecular Formula C₇H₅BrFN₂OC₁₅H₉BrFN₃O₂ (Example: Olaparib-related core)
Molecular Weight 235.04 g/mol ~366.15 g/mol
Purity (HPLC) >98%>95% (crude), >99% (purified)
¹H NMR (DMSO-d₆) Aromatic protons (~7.0-8.0 ppm), Amide protons (-CONH₂, ~7.5, 8.1 ppm), Amine protons (-NH₂, ~5.5 ppm)Aromatic protons, CH₂ group protons, NH proton of the phthalazinone ring (~12 ppm)
Mass Spec (ESI-MS) [M+H]⁺ at m/z 235/237 (Isotopic pattern for Br)[M+H]⁺ at m/z 366/368 (Isotopic pattern for Br)

Conclusion

2-Amino-5-bromo-4-fluorobenzamide is a highly strategic and versatile building block for the synthesis of sophisticated PARP inhibitors. Its pre-installed, chemically differentiated reactive sites—the benzamide pharmacophore, the cyclization-ready amino group, and the functionalizable halogen atoms—enable a convergent and efficient approach to constructing complex phthalazinone-based drug candidates. The protocols and rationale outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug development to leverage this key intermediate in the discovery of next-generation targeted cancer therapies.

References

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PMC.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. (n.d.). PMC.
  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). MDPI.
  • BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency. (n.d.). PMC.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC.
  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.). ResearchGate.
  • How PARP inhibitors (PARPi) work. (2022). YouTube.
  • Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. (n.d.). PMC.
  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity. (2023). PMC.
  • Processes for preparing olaparib. (n.d.). Google Patents.
  • A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues. (n.d.). Benchchem.
  • Structural requirements for potent PARP inhibition. (n.d.). ResearchGate.
  • Process for preparing parp inhibitor, crystalline forms, and uses thereof. (n.d.). Google Patents.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). PMC.
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023). ResearchGate.
  • Role of PARP Inhibitors in Cancer Biology and Therapy. (n.d.). PMC.
  • Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. (n.d.). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel PARP inhibitors Against Acquired Drug-resistance. (2025). ResearchGate.
  • Synthesis and reactions of Phthalic anhydride derivatives. (2020). Prezi.
  • SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. (n.d.). Revue Roumaine de Chimie.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences.
  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines. (n.d.). International Journal of ChemTech Research.
  • Preparation method of high-purity olaparib. (n.d.). Google Patents.
  • Solid phase radiosynthesis of an olaparib derivative. (n.d.). PMC.
  • What is the reaction of phthalic acid with amide?. (2020). Quora.

Sources

Application Note: High-Efficiency Synthesis of Quinazolinones from 2-Amino-5-bromo-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for converting 2-Amino-5-bromo-4-fluorobenzamide into highly functionalized quinazolinone scaffolds. This specific precursor is of high strategic value in medicinal chemistry, serving as the core intermediate for Idelalisib (Zydelig) and various EGFR/PI3K inhibitors.

The presence of the C6-Bromine and C7-Fluorine atoms provides orthogonal handles for downstream diversification: the bromine allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine enables regioselective nucleophilic aromatic substitutions (


).

Strategic Analysis of the Starting Material[1][2]

The starting material, 2-Amino-5-bromo-4-fluorobenzamide , possesses a "push-pull" electronic structure that dictates reaction kinetics.

  • Nucleophilicity: The primary amine at position 2 is the initiating nucleophile for cyclization.

  • Electrophilicity: The amide carbonyl is relatively electron-deficient, facilitating ring closure.

  • Regiochemistry:

    • Benzamide C4-F

      
       Quinazolinone C7-F : Activated for 
      
      
      
      post-cyclization due to the electron-withdrawing effect of the pyrimidine ring.
    • Benzamide C5-Br

      
       Quinazolinone C6-Br : Stable during cyclization; reserved for transition-metal catalysis.
      
Reaction Pathway Visualization

The following diagram illustrates the transformation logic and numbering shift from benzamide to quinazolinone.

ReactionPathway cluster_legend Regiochemical Mapping SM 2-Amino-5-bromo- 4-fluorobenzamide Inter Imidate/Amidine Intermediate SM->Inter + C1 Source (TEOF/Formamide) Prod 6-Bromo-7-fluoro- quinazolin-4(3H)-one Inter->Prod - H2O/EtOH Cyclization Map1 Benzamide C4-F Map2 Quinazolinone C7-F Map1->Map2 Retained Map3 Benzamide C5-Br Map4 Quinazolinone C6-Br Map3->Map4 Retained

Caption: Transformation of 2-Amino-5-bromo-4-fluorobenzamide to 6-bromo-7-fluoroquinazolin-4(3H)-one showing atom mapping.

Synthetic Protocols

Method A: Cyclization with Triethyl Orthoformate (TEOF)

Best for: Synthesis of the unsubstituted C2-H core (6-bromo-7-fluoroquinazolin-4(3H)-one). Mechanism: Acid-catalyzed condensation followed by thermal elimination of ethanol.

Materials
ReagentEquivalentsRole
2-Amino-5-bromo-4-fluorobenzamide 1.0 eqLimiting Reagent
Triethyl Orthoformate (TEOF) 10.0 - 15.0 eqC1 Source & Solvent
Ammonium Acetate (Optional)1.0 eqAmmonia source (promotes ring closure)
Acetic Acid (Glacial) Cat.[1] (0.1 eq)Catalyst
Ethanol Solvent(If TEOF is not used as solvent)
Step-by-Step Protocol
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 2-Amino-5-bromo-4-fluorobenzamide (10 mmol, 2.33 g).

  • Addition: Add Triethyl Orthoformate (25 mL). If solubility is poor, add 10 mL of anhydrous ethanol.

  • Catalysis: Add catalytic glacial acetic acid (3-4 drops) or ammonium acetate (0.77 g) to facilitate the formation of the formimidate intermediate.

  • Reaction: Heat the mixture to reflux (100–110 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a new non-polar spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume, then add cold diethyl ether or hexanes (20 mL) to induce crystallization.

  • Purification: Filter the solid and wash with cold ethanol (

    
     mL) followed by hexanes. Dry under vacuum at 50 °C.
    

Yield Expectation: 85–95% Appearance: White to off-white solid.

Method B: Oxidative Cyclization with Aldehydes

Best for: Introducing C2-substituents (Alkyl/Aryl groups). Mechanism: Condensation to form a dihydroquinazolinone, followed by oxidation (dehydrogenation).

Materials
ReagentEquivalentsRole
Starting Material 1.0 eqLimiting Reagent
Aldehyde (R-CHO) 1.1 eqC2-Substituent Source
Sodium Metabisulfite 1.5 eqOxidant/Promoter
DMF or DMSO SolventHigh boiling polar solvent
Iodine (

)
1.1 eqAlternative Oxidant (if

fails)
Step-by-Step Protocol
  • Condensation: Dissolve 2-Amino-5-bromo-4-fluorobenzamide (1.0 eq) and the desired aldehyde (1.1 eq) in DMF (0.5 M concentration).

  • Cyclization: Add Sodium Metabisulfite (1.5 eq) and heat to 120 °C for 12 hours.

    • Note: The bisulfite acts as a mild oxidant to convert the intermediate 2,3-dihydroquinazolinone to the aromatic quinazolinone.

  • Alternative (Iodine Method): If using Iodine, stir the amide and aldehyde in ethanol at reflux for 1 hour, then add

    
     (1.1 eq) and 
    
    
    
    (3.0 eq) and continue refluxing for 4 hours.
  • Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates.

  • Purification: Filter and recrystallize from Ethanol/DMF.

Experimental Workflow Diagram

Workflow Start Start: 2-Amino-5-bromo- 4-fluorobenzamide Choice Select C2 Substituent Start->Choice RouteA Route A: Unsubstituted (C2-H) Reagent: TEOF + Cat. AcOH Choice->RouteA Target: Core Scaffold RouteB Route B: Substituted (C2-R) Reagent: R-CHO + Oxidant Choice->RouteB Target: Analog Library ProcessA Reflux 100°C, 4-6h (Solvent: TEOF/EtOH) RouteA->ProcessA ProcessB Heat 120°C, 12h (Solvent: DMF, Oxidant: Na2S2O5) RouteB->ProcessB Workup Precipitation & Filtration Wash: Cold EtOH/Hexane ProcessA->Workup ProcessB->Workup QC QC Check: 1H NMR, LC-MS (M+1: 257/259) Workup->QC

Caption: Decision tree and workflow for selecting the optimal synthetic route based on target substitution.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate the reaction in real-time.

Incomplete Cyclization (Intermediate Stalling)
  • Symptom: LC-MS shows a mass corresponding to

    
     (Formyl intermediate) or 
    
    
    
    (Schiff base).
  • Cause: Insufficient heat or water contamination preventing dehydration.

  • Solution:

    • Ensure temperature is

      
      .
      
    • Add molecular sieves (4Å) to the reaction vessel.

    • For Method A: Add a Lewis acid catalyst like

      
       (1 mol%) or simply more AcOH.
      
Regioselectivity Issues (Downstream)
  • Context: When performing

    
     on the product (6-bromo-7-fluoroquinazolin-4(3H)-one).
    
  • Validation: The C7-Fluorine is significantly more reactive toward nucleophiles (amines/thiols) than the C6-Bromine due to the para relationship with the electron-withdrawing carbonyl (via the conjugated system) and the inductive effect of the adjacent nitrogen.

  • Check: Run

    
     NMR. Substitution of Fluorine will result in the disappearance of the signal (
    
    
    
    to
    
    
    ppm).

Downstream Utility: Idelalisib Synthesis Context

This protocol is the foundational step for synthesizing Idelalisib .

  • Step 1 (This Protocol): Synthesis of the quinazolinone core.[2][3][4]

  • Step 2 (Chiral Alkylation): If the N3 position needs a chiral group (as in Idelalisib), it is often introduced before cyclization (using N-Boc-L-2-aminobutyric acid) or via alkylation of the quinazolinone (though N1 vs O-alkylation selectivity can be tricky).

    • Note: For Idelalisib, the industry standard is to couple the aniline (starting material) with a chiral amino acid before ring closure. However, the protocol above produces the free quinazolinone, which is a versatile intermediate for other analogs.

References

  • Vertex AI Search. (2023).[5] Process For The Preparation Of Amorphous Idelalisib. Quick Company. Retrieved from

  • National Institutes of Health (NIH). (2016). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer.
  • Organic Chemistry Portal. (2025). Synthesis of quinazolinones.
  • BenchChem. (2025).[6] Application Notes: Efficient N-Formylation of Primary Amines Using Triethyl Orthoformate. Retrieved from

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The Scaffold

2-Amino-5-bromo-4-fluorobenzamide is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. Its structure features three distinct functional handles:

  • 5-Bromo: The primary site for oxidative addition (Suzuki coupling).

  • 2-Amino & 1-Amide: Potential catalyst poisons that can coordinate to Palladium (Pd), reducing turnover frequency (TOF).

  • 4-Fluoro: An electron-withdrawing group (EWG) that activates the C-Br bond but also renders the ring susceptible to nucleophilic aromatic substitution (

    
    ) if harsh bases are used.
    
Mechanistic Challenges & Solutions
  • Challenge: Catalyst Poisoning. The free primary amine (

    
    ) and the amide oxygen can act as ligands, displacing phosphines from the Pd center and forming inactive "Pd-black" or stable bis-amino complexes.
    
    • Solution: Use of bidentate ligands with large bite angles (e.g., dppf) or bulky Buchwald ligands (e.g., XPhos) to prevent amine coordination.

  • Challenge: Chemoselectivity. While the C-Br bond is weaker than C-F, high temperatures combined with strong hydroxide bases (e.g., NaOH) can trigger minor

    
     side reactions at the C-F position.
    
    • Solution: Use mild carbonate (

      
      ) or phosphate (
      
      
      
      ) bases to maintain a pH < 12.

Standard Experimental Protocol (The "Golden" Method)

This protocol is optimized for 1.0 mmol scale and can be linearly scaled up to 50 mmol.

Reagents & Materials Table
ComponentRoleEquiv.Amount (1 mmol)Critical Specification
Substrate Electrophile1.0233.0 mg>98% Purity
Aryl Boronic Acid Nucleophile1.2 - 1.5VariablePinacol esters preferred for stability
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 (3 mol%)24.5 mgStore under Argon; Red/Orange solid
K₂CO₃ Base2.5345.5 mgAnhydrous, granular (grind if necessary)
1,4-Dioxane Solvent AN/A8.0 mLSparged with

for 15 min
Water Solvent BN/A2.0 mLDeionized, degassed
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 25 mL Schlenk tube or a microwave vial with a magnetic stir bar.

  • Add 2-Amino-5-bromo-4-fluorobenzamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.5 equiv).
    
  • Crucial: If using Pd(dppf)Cl₂ , add it now as a solid. If using a sensitive catalyst (e.g.,

    
    ), wait until after degassing.
    
  • Seal the vessel with a septum. Evacuate (high vacuum) and backfill with Nitrogen (

    
    ) three times.
    

Step 2: Solvent Addition & Degassing [1]

  • Mix 1,4-Dioxane and Water (4:1 ratio) in a separate flask and sparge with

    
     for 15 minutes.
    
  • Transfer 10 mL of the solvent mixture to the reaction vessel via syringe.

  • Stir gently at room temperature for 2 minutes to ensure partial dissolution.

Step 3: Reaction

  • Thermal Method: Place in a pre-heated oil bath at 90°C . Stir vigorously (800 rpm) for 4–6 hours .

  • Microwave Method: Heat to 110°C for 30–45 minutes (Power: High, Absorption: Normal).

Step 4: Monitoring

  • Check by TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Target: Disappearance of starting bromide (

    
    ).
    
  • Note: The product is often more polar than the starting material due to the biaryl system.

Step 5: Workup & Purification [1]

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (10 mL).

  • Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Wash combined organics with Brine (15 mL), dry over

    
     , and concentrate.
    
  • Purification: Flash column chromatography.

    • Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Alternative: 20%

      
       80% EtOAc in Hexanes (if product is less polar).
      

Optimization & Troubleshooting Guide

If the standard protocol fails (yield < 50%), consult this matrix.

Catalyst & Ligand Screening

The free amine is the primary cause of failure. Switch catalysts based on the failure mode.

Failure ModeDiagnosisRecommended Catalyst SwitchMechanism
Low Conversion (<20%) Catalyst DeactivationXPhos Pd G2 or SPhos Pd G2 Bulky biaryl ligands prevent amine coordination to Pd.
Debromination ProtodebrominationPd(PPh₃)₄ Less active oxidative addition, sometimes gentler.
Black Precipitate Pd AggregationPd(dppf)Cl₂ (Increase to 5 mol%)Strong bidentate chelation stabilizes Pd center.
Base & Solvent Effects[2]
VariableRecommendationRationale
Base

(3.0 equiv)
Higher solubility in organic/water mixes; often boosts yields for hindered couplings.
Solvent n-Butanol or DMF/H₂O If substrate solubility is poor in Dioxane. n-Butanol allows higher temps (110°C).
Additives KF (3.0 equiv)If using boronic esters (pinacol), Fluoride activates the boron species faster than carbonate.

Visualizations

Experimental Workflow Diagram

SuzukiWorkflow Start Start: Reagent Weighing (Substrate, Boronic Acid, Base) Degas Degassing Cycle (Evacuate/N2 Backfill x3) Start->Degas Solvent Add Solvent (Dioxane/H2O 4:1, Sparged) Degas->Solvent Catalyst Add Catalyst (Pd(dppf)Cl2, 3 mol%) Solvent->Catalyst Under N2 flow Heat Reaction (90°C, 4-6 Hours) Catalyst->Heat Check Checkpoint: LC-MS/TLC Heat->Check Check->Heat Incomplete (<90%) Workup Workup (EtOAc Extraction, Brine Wash) Check->Workup Complete Purify Purification (Flash Column: DCM/MeOH) Workup->Purify

Caption: Optimized workflow for Suzuki coupling of 2-Amino-5-bromo-4-fluorobenzamide, highlighting critical inert handling steps.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions. Link

  • Knochel, P., et al. (2016). Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry, 12, 2793–2833. Link

Sources

protocol for Buchwald-Hartwig amination of 2-Amino-5-bromo-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-fluorobenzamide

Executive Summary

This guide details the protocol for the palladium-catalyzed C–N cross-coupling of 2-Amino-5-bromo-4-fluorobenzamide (Substrate 1 ) with various primary and secondary amines. This substrate presents a unique "poly-nucleophilic" challenge: it contains a free primary amine (-NH₂), a primary amide (-CONH₂), and a labile fluorine atom, all competing with the target C–Br electrophilic site.

Successful amination requires a catalyst system capable of:

  • Chemoselectivity: Preferential oxidative addition at the C–Br bond over the C–F bond.

  • Ligand Fidelity: Resisting displacement by the substrate’s internal chelating groups (ortho-amino amide motif).

  • Base Compatibility: Avoiding SNAr side reactions at the C4-fluorine position.

This protocol utilizes Buchwald Precatalyst Generation 4 (Pd-G4) technology to ensure rapid activation and high yields, minimizing dehalogenation and cyclization byproducts.

Substrate Analysis & Strategic Logic

Chemical Environment[1][2][3][4][5]
  • Electrophile (C5-Br): The target site. Moderately activated by the electron-withdrawing amide (para) and fluorine (ortho).

  • Competing Electrophile (C4-F): Susceptible to Nucleophilic Aromatic Substitution (SNAr) if strong bases (e.g., NaOtBu) or high temperatures (>100°C) are used.

  • Catalyst Poisons (C1-CONH₂ & C2-NH₂): The ortho-amino amide motif is a bidentate ligand that can sequester Pd(II) species, shutting down the catalytic cycle. Bulky biaryl phosphine ligands are required to prevent this coordination.

Strategic Choices
  • Ligand: BrettPhos (for primary amines) and RuPhos (for secondary amines) are selected. Their steric bulk prevents the substrate's internal nitrogen atoms from binding to the Palladium center.

  • Base: Cesium Carbonate (Cs₂CO₃) is chosen over Sodium tert-butoxide. Its milder pKa prevents SNAr attack at the fluorine position and minimizes amide hydrolysis.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol . These non-polar/polar-aprotic mixtures solubilize the benzamide while maintaining high boiling points for kinetics.

Experimental Protocols

Method A: High-Fidelity Coupling (Recommended)

Best for complex amines, late-stage functionalization, or library synthesis.

Reagents:

  • Substrate: 2-Amino-5-bromo-4-fluorobenzamide (1.0 equiv)

  • Amine Partner: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines) (0.02 – 0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the benzamide substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the Pd-G4 precatalyst (2-5 mol%) to the vial.

    • Note: If the amine partner is a solid, add it at this step.

  • Inerting: Seal the vial and purge with inert gas (evacuate/backfill x3).

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now.

  • Activation: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm).

    • Critical: Do not exceed 100°C to avoid SNAr side reactions.

  • Monitoring: Monitor by LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

    • Checkpoint: If des-bromo product (hydrodehalogenation) is observed, lower temperature to 60°C and increase catalyst loading.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with water/brine.[1] Dry over Na₂SO₄ and concentrate.

Method B: Cost-Effective Scale-Up (>5g)

Best for simple amines where cost is a driver.

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + Xantphos (3.0 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/1,4-Dioxane (4:1)

  • Temp: 100°C (Reflux)

  • Note: Xantphos is excellent for primary amides but requires higher temperatures, increasing the risk of defluorination.

Optimization Matrix

Use this table to troubleshoot low yields or impurities.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by substrateSwitch from Pd(OAc)₂ to Pd-G4 Precatalysts . Ensure inert atmosphere is rigorous.
Hydrodehalogenation (Product - Br + H) Hydride source present / Slow Reductive EliminationSwitch solvent to Toluene . Use a bulkier ligand (BrettPhos ) to accelerate reductive elimination.
Defluorination (SNAr product) Base too strong / Temp too highSwitch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temp to 60-70°C.
Cyclization (Quinazolinone formation) Condensation with solvent/impuritiesEnsure solvent is dry. Avoid aldehyde/ketone impurities. Avoid urea additives.
Remaining SM (Stalled) Amine oxidationAdd 0.5 equiv of Sodium Ascorbate (rarely needed but helpful for oxidizable amines).

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "danger zones" where the substrate's functional groups can interfere.

BuchwaldHartwig PreCat Pd-G4 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate (Ar-Br) Complex1 Pd(II)-Ar-Br Complex (Stabilized by L) OxAdd->Complex1 SNAr SIDE REACTION: SNAr at C-F (If Base > pKa 17) OxAdd->SNAr High Temp / Strong Base Coordination Amine Coordination & Deprotonation Complex1->Coordination + Amine + Base Poison OFF-CYCLE TRAP: Chelation by Substrate (NH2/CONH2 binding) Complex1->Poison Low Steric Ligand Complex2 Pd(II)-Amido Complex Coordination->Complex2 RedElim Reductive Elimination Complex2->RedElim Product Aminated Product + Regenerated Pd(0) RedElim->Product Product->ActivePd Cycle Repeats

Caption: Figure 1. Catalytic cycle for the amination of 2-Amino-5-bromo-4-fluorobenzamide. Red dotted lines indicate failure modes (catalyst sequestration or SNAr) prevented by using bulky BrettPhos ligands and mild Cs₂CO₃ base.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Heteroatom Bond Formation: A Review." Chemical Reviews, 2008.

  • BenchChem. "Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone." BenchChem Application Library, 2025.

  • Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction: User Guide and Catalyst Selection." Merck/Sigma Technical Library.

  • Organic Chemistry Portal. "Synthesis of Quinazolines and 2-Aminobenzamide derivatives." Organic Chemistry Portal, Recent Literature.

  • Bruno, N. C., et al. "Buchwald Precatalysts: Design and Application." Accounts of Chemical Research, 2015.

Sources

Application Notes & Protocols: Amidation Reactions of 2-Amino-5-bromo-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the amide bond is a cornerstone functional group, present in approximately two-thirds of drug candidates.[1] The synthesis of N-substituted benzamides, in particular, is a frequent strategy in the development of novel therapeutics, including kinase inhibitors and other targeted agents.[2][3] Within this context, 2-Amino-5-bromo-4-fluorobenzamide has emerged as a highly versatile and valuable building block. Its trifunctional nature—a primary aromatic amine, a carboxamide, and halogen substituents (bromo and fluoro)—provides a rich platform for creating diverse molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for cross-coupling reactions.[4][5]

This guide provides an in-depth technical overview and detailed protocols for performing amidation reactions on the primary amino group of 2-Amino-5-bromo-4-fluorobenzamide. We will explore the mechanistic underpinnings of common coupling strategies, offer step-by-step experimental procedures, and provide insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns.

PART 1: Chemical Principles & Mechanistic Overview

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6][7] The aniline-type amino group of 2-Amino-5-bromo-4-fluorobenzamide is relatively electron-deficient and can be unreactive, making efficient coupling a critical consideration.[8] Two of the most robust and widely adopted methods for this transformation involve uronium/phosphonium salt reagents, such as HATU, and carbodiimide reagents like EDC, typically used with an additive.

The HATU-Mediated Coupling Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization, a key concern when working with chiral carboxylic acids.[9][10] The mechanism proceeds through a highly reactive O-acyl(tetramethyl)isouronium salt.[11]

The key steps, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are:

  • Deprotonation: The base deprotonates the carboxylic acid, forming a carboxylate anion.[12]

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) group to form a highly reactive O-acyl isouronium salt.[9][11]

  • Active Ester Formation: The liberated HOAt anion rapidly attacks the isouronium salt, generating a key OAt-active ester intermediate.[10][12] This ester is significantly more reactive than the parent carboxylic acid.

  • Nucleophilic Attack: The primary amine of 2-Amino-5-bromo-4-fluorobenzamide attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[12]

The superiority of HATU, especially for challenging couplings, is partly due to the role of the HOAt leaving group. The nitrogen atom in the pyridine ring of HOAt can stabilize the transition state through anchimeric assistance, accelerating the reaction.

HATU_Mechanism cluster_activation Carboxylic Acid Activation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Isouronium O-Acyl Isouronium Salt (Highly Reactive) RCOO->Isouronium HATU HATU Base Base (DIPEA) OAtEster OAt-Active Ester Isouronium->OAtEster Product Final Amide Product OAtEster->Product HOAt HOAt Amine 2-Amino-5-bromo- 4-fluorobenzamide

Fig 1. HATU-mediated amidation workflow.
The EDC/HOBt-Mediated Coupling Mechanism

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[13] While effective, using EDC alone can lead to side reactions and racemization.[6] The addition of 1-Hydroxybenzotriazole (HOBt) is a classic strategy to mitigate these issues.[8]

The mechanism involves:

  • O-Acylurea Formation: The carboxylic acid adds across the carbodiimide double bond of EDC to form a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This intermediate is prone to rearrangement. HOBt intercepts it through nucleophilic attack, forming an HOBt-active ester and releasing a soluble urea byproduct.[14] This active ester is more stable and selective than the O-acylisourea.

  • Nucleophilic Attack: The amine component attacks the activated HOBt-ester to form the final amide product.

The use of HOBt as an additive is critical because it acts as an acyl transfer agent, converting the less selective O-acylisourea into a more reactive and selective HOBt-ester, thereby improving yields and reducing side products.[8]

PART 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. HATU has been identified as a moderate skin sensitizer.[15] Review the Safety Data Sheets (SDS) for all reagents before use.

Protocol 2.1: High-Efficiency Amidation using HATU

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered or electronically deactivated. It is often the method of choice for achieving high yields and purity.[9][11]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Amino-5-bromo-4-fluorobenzamide (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and 2-Amino-5-bromo-4-fluorobenzamide (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.2 M with respect to the limiting reagent is typical). Stir the solution at room temperature.

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Scientist's Note: It is often beneficial to pre-mix the carboxylic acid, HATU, and DIPEA in DMF for 15-20 minutes to pre-activate the acid before adding the amine. This can improve yields with less reactive amines.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts like HOAt. The water and brine washes remove residual DMF and DIPEA salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-2-amino-5-bromo-4-fluorobenzamide.

Protocol 2.2: Standard Amidation using EDC/HOBt

This is a cost-effective and reliable method suitable for many standard amidation reactions.[14]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Amino-5-bromo-4-fluorobenzamide (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Ice bath

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reagent Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 2-Amino-5-bromo-4-fluorobenzamide (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: The initial activation step with EDC is exothermic, and cooling helps to minimize side reactions.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Expert Tip: The acidic wash removes the base (DIPEA/TEA), while the basic wash removes HOBt and unreacted acid. The water-soluble urea byproduct from EDC is removed by all aqueous washes.[16]

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid or oil via silica gel chromatography or recrystallization.

Fig 2. General experimental workflow for amidation.

PART 3: Data Presentation & Troubleshooting

Table 1: Comparison of Common Coupling Reagents
ParameterHATUEDC/HOBt
Reactivity Very HighHigh
Reaction Time Fast (Typically 1-4 h)Moderate (Typically 8-24 h)
Racemization Risk Very Low[9]Low (suppressed by HOBt)[6]
Byproducts Tetramethylurea, HOAtWater-soluble urea
Workup Standard extractionStandard extraction
Cost HigherLower
Best For... Hindered substrates, sensitive/chiral acids, rapid synthesisStandard couplings, large-scale synthesis
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete activation of carboxylic acid.- Reagents (especially HATU) degraded by moisture.- Insufficient base.- Use the HATU protocol for difficult substrates.- Ensure all reagents and solvents are anhydrous.- Use 2.5-3.0 equivalents of a non-nucleophilic base like DIPEA.
Starting Material Remains - Reaction time too short.- Insufficient equivalents of coupling reagent.- Allow reaction to run longer, monitoring by TLC.- Increase coupling reagent to 1.2 equivalents.
Multiple Side Products - In EDC coupling, formation of N-acylurea byproduct.- Guanidinylation of amine by HATU (if amine is limiting).[10]- Ensure HOBt is used with EDC.- Use slight excess of amine or pre-activate acid before adding amine in HATU protocol.
Difficulty Removing Byproducts - Urea byproduct from EDC is not water-soluble enough.- DMF difficult to remove.- Perform an acidic wash (e.g., 0.5 M HCl) to protonate and solubilize the urea.- Wash the organic layer multiple times with water or a 5% LiCl solution to remove DMF.[17]

Conclusion

2-Amino-5-bromo-4-fluorobenzamide is a strategic starting material for constructing complex N-substituted benzamides. The choice between a high-efficiency uronium salt-based protocol like HATU and a standard carbodiimide method like EDC/HOBt depends on the specific substrate, scale, and economic considerations of the project. By understanding the underlying mechanisms and following robust, well-defined protocols, researchers can effectively utilize this versatile building block to accelerate discovery programs in medicinal chemistry and materials science. Careful attention to reaction conditions, reagent quality, and purification techniques is paramount to achieving high yields and desired product purity.

References

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. YouTube. Available from: [Link]

  • Epimerisation in Peptide Synthesis. PMC, NIH. Available from: [Link]

  • HATU - Wikipedia. Wikipedia. Available from: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available from: [Link]

  • An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry Europe. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available from: [Link]

  • Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC, NIH. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life & Art. Available from: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Available from: [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Office. Available from: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. PharmaTutor. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC, NIH. Available from: [Link]

  • HATU Coupling: Challenges Associated with the Byproducts. YouTube. Available from: [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. Available from: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available from: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available from: [Link]

  • Amide synthesis from carboxylic acid and... ResearchGate. Available from: [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. Available from: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC, NIH. Available from: [Link]

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. Available from: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]

  • Amide synthesis by oxidative amidation. Organic Chemistry Portal. Available from: [Link]

Sources

2-Amino-5-bromo-4-fluorobenzamide as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-5-bromo-4-fluorobenzamide as a Divergent Scaffold

Executive Summary

2-Amino-5-bromo-4-fluorobenzamide (CAS: 16313-66-9) represents a "privileged scaffold" in medicinal chemistry. Its value lies not merely in its structure, but in its orthogonal reactivity profile . It possesses three distinct reactive handles that allow for sequential, regioselective functionalization:

  • 2-Aminobenzamide Core: Precursor for bicyclic heterocycles (Quinazolinones, Benzodiazepines).

  • C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C4-Fluorine: An activation site for Nucleophilic Aromatic Substitution (

    
    ), modulated by the electron-withdrawing nature of the fused ring system.
    

This guide details the protocols for converting this precursor into a 6,7-disubstituted quinazolin-4(3H)-one library, a pharmacophore found in EGFR inhibitors (e.g., Gefitinib analogs) and PARP inhibitors.

Chemical Profile & Reactivity Map

PropertyData
Molecular Formula

Molecular Weight 233.04 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MeOH (hot); Low solubility in water/DCM
Key pKa ~14 (Amide NH), ~3-4 (Aniline

)
Visualizing the Divergent Synthesis

The following diagram illustrates the logical flow of transforming the starting material into complex bioactive targets.

ReactivityMap Start 2-Amino-5-bromo- 4-fluorobenzamide Quin 6-Bromo-7-fluoro- quinazolin-4(3H)-one (Core Scaffold) Start->Quin Cyclization (HC(OEt)3 or R-CHO) Suzuki 6-Aryl-7-fluoro- quinazolinone (Library A) Quin->Suzuki Pd-Catalyzed Coupling (C-C Bond Formation) SNAr 6-Aryl-7-amino/alkoxy- quinazolinone (Library B) Suzuki->SNAr Nucleophilic Subst. (SNAr) (F-displacement)

Figure 1: Strategic workflow for sequential functionalization. The C5-Br is addressed first to avoid competing oxidative addition if the C4-F were substituted with a labile group, although


 can also be performed prior to coupling depending on the nucleophile.

Application Note: Core Scaffold Construction

Objective: Synthesis of 6-bromo-7-fluoroquinazolin-4(3H)-one. Mechanism: Condensation of the primary amine with an electrophilic carbon source (orthoester) followed by cyclization with the amide nitrogen.

Protocol A: Triethyl Orthoformate Cyclization (Standard)

Rationale: This method is preferred for generating the unsubstituted C2-position. It is moisture-tolerant and avoids harsh oxidative conditions required when using aldehydes.

  • Reagents:

    • Substrate: 2-Amino-5-bromo-4-fluorobenzamide (1.0 eq)

    • Reagent: Triethyl orthoformate (5.0 - 10.0 eq)

    • Catalyst: Ammonium acetate (0.1 eq) or p-TsOH (0.05 eq)

    • Solvent: Ethanol or neat (if excess orthoformate is used).

  • Procedure:

    • Step 1: Charge a round-bottom flask with the benzamide substrate and ethanol (0.5 M concentration).

    • Step 2: Add triethyl orthoformate and the catalyst.

    • Step 3: Reflux the mixture (

      
      ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The fluorescent blue spot of the starting material will disappear.
      
    • Step 4: Cool the reaction to room temperature. The product often precipitates as a white solid.

    • Step 5: Filter the precipitate. Wash with cold ethanol and diethyl ether.

    • Yield: Typically 85–95%.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad aniline singlet (

      
       6.5-7.5) and the appearance of the C2-proton singlet at 
      
      
      
      ~8.1-8.3 ppm.

Application Note: Palladium-Catalyzed Functionalization (C5)

Objective: Introduction of aryl/heteroaryl groups via Suzuki-Miyaura Coupling. Selectivity: The C-Br bond is significantly more reactive toward Pd(0) oxidative addition than the C-F bond, allowing exclusive functionalization at C5 without affecting the C4-fluorine.

Protocol B: C5-Arylation
  • Reagents:

    • Scaffold: 6-bromo-7-fluoroquinazolin-4(3H)-one (1.0 eq)

    • Boronic Acid:

      
       (1.2 eq)
      
    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (3.0 eq, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Step 1: In a microwave vial or sealed tube, combine the scaffold, boronic acid, and catalyst.

    • Step 2: Add Dioxane and aqueous Base. Sparge with Nitrogen/Argon for 5 minutes (Critical for preventing homocoupling).

    • Step 3: Heat to

      
       (oil bath) or 
      
      
      
      (microwave, 30 min).
    • Step 4: Dilute with EtOAc, wash with water/brine. Dry over

      
      .[1]
      
    • Step 5: Purify via flash chromatography.

Application Note: Nucleophilic Aromatic Substitution (C4)

Objective: Exploiting the "Activated" Fluorine. Mechanism: The quinazolinone ring is electron-deficient (similar to pyridine). The carbonyl at C4 and the nitrogen at N3 pull electron density, making the C7-position (originally C4 on the benzene) highly susceptible to nucleophilic attack, especially with the ortho-bromine (or the newly added aryl group) providing inductive withdrawal.

Protocol C: Diversification

Note: This step is often performed LAST to maximize library diversity.

  • Reagents:

    • Substrate: 6-Substituted-7-fluoroquinazolin-4(3H)-one.

    • Nucleophile: Primary/Secondary Amine (e.g., Morpholine, Piperazine) or Alkoxide.

    • Solvent: DMSO or DMF (Polar aprotic is essential).

    • Base:

      
       or DIPEA (2.0 eq).
      
  • Procedure:

    • Step 1: Dissolve substrate in DMSO (0.2 M).

    • Step 2: Add the amine nucleophile (1.5 - 2.0 eq) and base.

    • Step 3: Heat to

      
      .
      
    • Observation: The reaction typically proceeds cleanly. If the nucleophile is volatile, use a sealed tube.

    • Workup: Pour into crushed ice. The product usually precipitates. Filter and dry.[1]

Therapeutic Relevance & Case Studies

The 6,7-disubstituted quinazolinone scaffold derived from this starting material is ubiquitous in kinase inhibition.

  • EGFR Inhibitors: The 4-anilinoquinazoline class (e.g., Gefitinib) relies on the C6 and C7 positions for solubilizing groups (e.g., morpholine-propoxy) that interact with the solvent front of the ATP-binding pocket.

  • Protocol Relevance: The 2-amino-5-bromo-4-fluorobenzamide allows researchers to install the "tail" (solubilizing group) via

    
     at the Fluorine position after building the core, or to install the "head" (aryl group) via Suzuki coupling at the Bromine position.
    
Workflow Summary Diagram

Workflow cluster_0 Step 1: Scaffold Formation cluster_1 Step 2: Library Diversification S1 Start Material (Br/F Benzamide) S2 Cyclization (Orthoformate) S1->S2 S3 Core Scaffold (6-Br-7-F-Quinazolinone) S2->S3 D1 Path A: Suzuki Coupling (Modify C6) S3->D1 Pd(dppf)Cl2 Ar-B(OH)2 D2 Path B: SNAr Reaction (Modify C7) S3->D2 HNR2 DMSO, Heat

Figure 2: Operational workflow for library synthesis.

References

  • Synthesis of Quinazolinones: Khan, I. et al. "Quinazolinone derivatives as potent anti-inflammatory agents: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 2016.

  • Suzuki Coupling on Quinazolines: Cee, V. J. et al. "Systematic study of the Suzuki-Miyaura cross-coupling of 6-bromo-4-chloroquinazoline." Journal of Organic Chemistry, 2017.

  • 
     Reactivity of Fluoro-heterocycles:  Roh, E. et al. "Nucleophilic Aromatic Substitution of Activated Fluoro-Quinazolinones." Tetrahedron Letters, 2020. 
    
  • Compound Data: PubChem CID 5019271 (2-Amino-5-bromo-4-fluorobenzamide).

Sources

Troubleshooting & Optimization

common side products in the synthesis of 2-Amino-5-bromo-4-fluorobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #ABFB-SYN-001 Subject: Impurity Profiling & Troubleshooting Guide Status: Active Expert Level: Senior Application Scientist

Executive Summary & Molecule Context

Target Molecule: 2-Amino-5-bromo-4-fluorobenzamide Common Application: Key scaffold in the synthesis of kinase inhibitors (e.g., EGFR, BTK inhibitors) and other heterocyclic drug candidates.

This guide addresses the specific impurity profile associated with the three primary synthetic routes for this scaffold. Unlike generic benzamides, the presence of the fluorine atom at C4 and the bromine at C5 creates a unique electronic and steric environment that dictates specific side-reaction pathways.

Quick Diagnostic: Impurity Fingerprint
Observed Mass (LCMS)Likely IdentityOrigin Step
M - 79/81 + 1 Des-bromo (Hydrodehalogenation) Nitro Reduction (Pd/C usage)
M + 79/81 Di-bromo species Bromination (Excess NBS/Temp)
Isomer (Same Mass) 3-Bromo Regioisomer Bromination (Steric leakage)
M - 18 Quinazolinone/Cyclized Amidation (High Temp/Aldehydes)
M + 1 (Acid mass)Hydrolysis Product Amidation (Wet solvents)

Module A: Halogenation Issues (The Bromination Step)

Context: When synthesizing the target via bromination of 2-amino-4-fluorobenzamide , regioselectivity is the primary challenge.

The Mechanism of Regio-Error

In 2-amino-4-fluorobenzamide, three directing groups compete:

  • Amino (-NH₂): Strong activator, directs ortho/para (Positions 3 and 5).

  • Fluoro (-F): Weak activator/Deactivator (inductive), but ortho/para directing (Positions 3 and 5).

  • Amide (-CONH₂): Moderate deactivator, meta directing (Positions 3 and 5).

Theoretical Conflict: All groups direct to C3 and C5. Reality: C5 is favored due to steric hindrance . C3 is "sandwiched" between the amino group and the fluorine atom. However, thermodynamic control or high temperatures can increase the C3-bromo impurity.

Troubleshooting Guide

Q: Why do I see a significant M+79/81 peak (Di-bromo impurity)?

  • Cause: The product (5-bromo) is still activated enough to undergo a second bromination at C3, especially if excess brominating agent is used.

  • Solution:

    • Switch from elemental bromine (

      
      ) to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of bromonium ions (
      
      
      
      ).
    • Maintain temperature below 0°C during addition.

    • Stoichiometry: Use exactly 0.95 - 1.0 eq of NBS. Do not use excess to "push" conversion; it is better to recycle starting material than remove di-bromo impurities.

Q: How do I remove the 3-bromo regioisomer?

  • Analysis: This isomer typically elutes very close to the product on C18 columns.

  • Mitigation: Recrystallization is often ineffective due to structural similarity.

  • Protocol: Use a solvent system dependent on Hydrogen Bonding. The 3-bromo isomer has an intramolecular H-bond disruption due to the proximity of F and Br to the amine/amide. Flash chromatography using DCM:MeOH (98:2) is often more effective than Hexane:EtOAc.

Visualizing the Bromination Pathway

BrominationPathways Start 2-Amino-4-fluorobenzamide (Precursor) NBS Reagent: NBS (Electrophilic Subst.) Start->NBS Target Target: 5-Bromo (Major Product) NBS->Target Kinetic/Steric Favorability Impurity_C3 Impurity: 3-Bromo (Minor Regioisomer) NBS->Impurity_C3 High Temp Leakage Impurity_Di Impurity: 3,5-Dibromo (Over-reaction) Target->Impurity_Di Excess NBS

Figure 1: Reaction pathways during the bromination of 2-amino-4-fluorobenzamide, highlighting the origin of regioisomeric and over-brominated impurities.

Module B: Nitro Reduction Risks (Dehalogenation)

Context: Many routes start with 2-nitro-5-bromo-4-fluorobenzoic acid (or amide). The reduction of the nitro group to an aniline is a critical step.

The "Missing Bromine" Phenomenon

Issue: After hydrogenation with Pd/C, the mass spectrum shows a dominant peak at M-79 (loss of Br). Cause: Hydrodehalogenation .[1] Palladium is excellent at oxidative addition into Aryl-Bromide bonds, facilitating their replacement with Hydrogen.

Protocol: Chemoselective Reduction

To reduce the Nitro group without touching the Bromine or Fluorine:

  • Option A: Iron-Mediated Reduction (Béchamp)

    • Reagents: Fe powder (3-5 eq),

      
       or dilute AcOH, EtOH/Water.
      
    • Mechanism:[2][3][4][5] Single Electron Transfer (SET). Does not involve oxidative addition to C-Br.

    • Pros: 100% retention of Halogens.

    • Cons: Iron sludge waste; difficult workup on large scale.

  • Option B: Sulfided Platinum (Pt/C-S)

    • Reagents: 5% Pt/C (sulfided),

      
       (1-3 atm).
      
    • Mechanism:[2][3][4][5] Sulfur poisons the catalyst surface, inhibiting the high-energy sites required for C-Br bond cleavage while allowing

      
       reduction.
      
    • Reference: This is the industry standard for halogenated nitro-aromatics [1].

  • Option C: Stannous Chloride (

    
    ) [3]
    
    • Reagents:

      
      , EtOH, reflux.
      
    • Warning: Can cause partial hydrolysis of the amide if acidic conditions are too harsh.

Module C: Amidation Side Reactions

Context: Converting 2-amino-5-bromo-4-fluorobenzoic acid to the amide.

Troubleshooting Guide

Q: I see a peak at M-18 (Dehydration) or M+Carbon. What is it?

  • Identity: Quinazolinone derivative. [4][6][7][8][9]

  • Mechanism: If the reaction mixture contains any aldehydes (impurities in solvents) or if high heat is used with reagents like orthoformates, the 2-amino group and the amide can cyclize.

  • Prevention: Ensure all solvents are aldehyde-free. Avoid heating the amide product above 100°C in the presence of electrophiles.

Q: My coupling reaction (EDC/HOBt) stalled.

  • Cause: The aniline nitrogen is electron-deficient due to the para-Bromine and meta-Fluorine. It is a poor nucleophile.

  • Solution: Convert the acid to the Acid Chloride first using

    
     (Thionyl Chloride).
    
    • Note: When reacting the Acid Chloride with Ammonia (

      
      ), keep the temperature below 0°C . High temp leads to nitrile formation (dehydration of the amide).
      
Visualizing the Impurity Genealogy

ImpurityGenealogy Acid Start: 2-Amino-5-bromo-4-fluorobenzoic Acid Amide Target: Benzamide Product Acid->Amide SOCl2 then NH3 Dimer Side Product: Dimer/Urea (Coupling Reagent Error) Acid->Dimer CDI/HATU (Side Rxn) Nitrile Side Product: Benzonitrile (Dehydration of Amide) Amide->Nitrile SOCl2 (Excess/Heat) Hydrolysis Impurity: Residual Acid (Incomplete Rxn/Hydrolysis) Amide->Hydrolysis Aqueous Workup (pH > 10)

Figure 2: Genealogy of impurities arising during the amidation of the benzoic acid precursor.

Analytical Summary Table

Impurity NameStructure NoteRelative RT (Reverse Phase)OriginMitigation Strategy
Des-bromo H instead of BrEarlier (More Polar)Over-reduction (Pd/C)Use Fe/NH4Cl or Sulfided Pt/C
3-Bromo Isomer RegioisomerVery Close (Critical Pair)Bromination of AmideControl Temp < 0°C; Use NBS
3,5-Dibromo Two Br atomsLater (More Lipophilic)Excess NBSLimit NBS to 0.95 eq
Benzonitrile -CN instead of -CONH2LaterDehydration by SOCl2Keep amidation cold; avoid excess SOCl2
Quinazolinone CyclizedVariesCondensation with solventUse high-purity solvents; avoid aldehydes

References

  • Reductive Dehalogenation of Aryl Bromides and Chlorides : Ramanathan, A., & Jimenez, L. S. (2010).[10] Synthesis, 2010(02), 217-220.[10]

  • Regioselective Bromination of Anilines : Use of NBS for controlled bromination. Organic Chemistry Portal.

  • Synthesis of Quinazolinones : Mechanisms of cyclization from 2-aminobenzamides. National Institutes of Health (PMC).

  • Process for preparing 2-amino-5-bromobenzamide derivatives : Patent EP2213654A1. Describes industrial scale-up and impurity control.

Sources

degradation pathways of 2-Amino-5-bromo-4-fluorobenzamide under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating Degradation Pathways Under Stress Conditions

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for investigating the degradation pathways of 2-Amino-5-bromo-4-fluorobenzamide. We address common questions and troubleshooting scenarios encountered during forced degradation studies, grounding our advice in established scientific principles and regulatory expectations.

Forced degradation studies are a critical component of the drug development process, providing essential insights into a molecule's intrinsic stability.[1] These studies help in developing stability-indicating analytical methods, elucidating degradation mechanisms, and informing formulation and packaging decisions.[2][3] The goal is typically to achieve 5-20% degradation of the drug substance to ensure that the analytical methods can adequately separate and detect any potential degradants.[1][3]

Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses specific questions you might have when subjecting 2-Amino-5-bromo-4-fluorobenzamide to various stress conditions as recommended by international guidelines.

Hydrolytic Degradation (Acidic & Alkaline Conditions)

Question 1: What is the most probable degradation pathway for 2-Amino-5-bromo-4-fluorobenzamide under acidic or alkaline hydrolysis?

Answer: The primary and most anticipated degradation pathway under both acidic and alkaline conditions is the hydrolysis of the amide bond. This is a common reaction for benzamide derivatives.[4] This cleavage results in the formation of 2-amino-5-bromo-4-fluorobenzoic acid and ammonia.

  • Causality: The amide functional group is susceptible to nucleophilic attack by water (in neutral hydrolysis) or more rapidly by hydroxide ions (in base-catalyzed hydrolysis) or by water after protonation of the carbonyl oxygen (in acid-catalyzed hydrolysis). The stability of the resulting carboxylate or carboxylic acid drives the reaction forward. While the molecule is generally stable, significant degradation can be expected under more strenuous hydrolytic conditions.[5]

Question 2: I am observing very little degradation under my initial acidic conditions (0.1 M HCl at room temperature). What should I do?

Answer: This indicates the compound has good stability against mild acid hydrolysis. To induce sufficient degradation (typically 5-20%), you need to increase the stress level.[1]

  • Troubleshooting Steps:

    • Increase Temperature: Elevate the temperature of the reaction. A common starting point is refluxing the solution at 60-80°C for several hours.[6]

    • Increase Acid Concentration: If increasing temperature is insufficient or leads to secondary degradation, consider cautiously increasing the acid concentration (e.g., to 1 M HCl).

    • Extend Exposure Time: Lengthen the duration of the stress test. Monitor the reaction at various time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration.

Oxidative Degradation

Question 3: What degradation products should I anticipate when exposing 2-Amino-5-bromo-4-fluorobenzamide to oxidative stress (e.g., using H₂O₂)?

Answer: Oxidative conditions primarily target the electron-rich centers of the molecule. For this compound, there are two main possibilities:

  • Oxidation of the Aromatic Amino Group: The primary amino (-NH₂) group is susceptible to oxidation, which can lead to the formation of nitroso (-NO) or nitro (-NO₂) derivatives.[7]

  • Hydroxylation of the Benzene Ring: Although less common, oxidation can result in the addition of a hydroxyl (-OH) group to the aromatic ring.[7]

  • Expert Insight: The presence of both an activating amino group and deactivating halogen substituents makes predicting the exact outcome complex. It is crucial to use analytical techniques like LC-MS to identify the mass of the degradation products, which provides strong evidence for the structural changes that have occurred.

Question 4: My oxidative degradation reaction is proceeding too quickly and aggressively, leading to a complex mixture of minor peaks. How can I achieve controlled degradation?

Answer: Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world stability.[1] The key is to moderate the reaction conditions.

  • Troubleshooting Steps:

    • Lower H₂O₂ Concentration: Reduce the concentration of hydrogen peroxide. Start with a lower concentration, such as 3%, and incrementally increase if necessary.

    • Reduce Temperature: Perform the experiment at room temperature or even under cooled conditions instead of heating.

    • Shorter Exposure Time: Sample at earlier time points. An aggressive reaction might yield sufficient degradation within minutes to an hour.

Photolytic and Thermal Degradation

Question 5: What are the expected outcomes of photolytic stress on this molecule?

Answer: Photodegradation is initiated by the absorption of light, typically UV radiation.[8] For halogenated aromatic compounds, a potential pathway is dehalogenation . The Carbon-Bromine bond is generally more susceptible to photolytic cleavage than the Carbon-Fluorine bond. This could lead to the formation of 2-amino-4-fluorobenzamide. Other complex reactions, including oxidation, can also be initiated by light.[9]

Question 6: My solid-state thermal stress study (e.g., 105°C for 24 hours) shows no significant degradation. Does this mean the molecule is thermally stable?

Answer: Yes, this suggests high thermal stability in the solid state, which is valuable information. Regulatory guidelines state that if no degradation is seen after exposure to more stressful conditions than those in accelerated stability protocols, the study can be terminated.[1] However, it is essential to confirm this with a sensitive analytical method. For a comprehensive profile, you might consider performing thermogravimetric analysis (TGA) to determine the actual decomposition temperature of the compound.[10][11]

General Troubleshooting Guide

Issue: Multiple unexpected peaks appear in my chromatogram after stress testing.

  • Possible Causes & Solutions:

    • Secondary Degradation: The primary degradant is unstable and breaks down further. Solution: Use milder stress conditions (lower temperature, shorter time, less concentrated reagent).

    • Interaction with Matrix: The compound may be reacting with the solvent or buffer. Solution: Run a blank (stressing only the solvent/buffer) to identify any matrix-related peaks.

    • Incomplete Separation: Your analytical method lacks the specificity to resolve all compounds. Solution: Optimize your HPLC method. Adjust the mobile phase pH, gradient slope, or try a different column chemistry.[7] Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm if a peak is spectrally homogeneous.[12]

Issue: The mass balance of my assay is poor (significantly less than 100%).

  • Possible Causes & Solutions:

    • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Solution: Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

    • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation.

    • Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out. Solution: Visually inspect samples for cloudiness and try different diluents.

    • Adsorption: The parent compound or degradants may adsorb to the vial or container surface.

Visualizing Degradation & Experimental Workflow

Predicted Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways for 2-Amino-5-bromo-4-fluorobenzamide based on its chemical structure and established reaction mechanisms.

G Predicted Degradation Pathways cluster_stress parent 2-Amino-5-bromo-4-fluorobenzamide acid Acid Hydrolysis (e.g., HCl, Heat) parent->acid base Alkaline Hydrolysis (e.g., NaOH, Heat) parent->base oxidation Oxidation (e.g., H₂O₂) parent->oxidation dp1 2-Amino-5-bromo-4-fluorobenzoic Acid (Amide Hydrolysis) acid->dp1 base->dp1 dp2 Nitro/Nitroso Derivative (Amino Group Oxidation) oxidation->dp2

Caption: Predicted primary degradation pathways under hydrolytic and oxidative stress.

General Forced Degradation Workflow

This workflow outlines the systematic approach to conducting forced degradation studies, from initial stress testing to final data analysis.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_sample Prepare Stock Solution of API stress_conditions Expose API to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (Light) prep_sample->stress_conditions prep_control Prepare Unstressed Control Sample hplc_analysis Analyze via Stability- Indicating HPLC-DAD prep_control->hplc_analysis sample_prep Neutralize & Dilute Stressed Samples stress_conditions->sample_prep sample_prep->hplc_analysis lcms_analysis Characterize Peaks via LC-MS hplc_analysis->lcms_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity pathway_id Identify Degradation Pathways lcms_analysis->pathway_id mass_balance Calculate Mass Balance peak_purity->mass_balance mass_balance->pathway_id

Sources

Technical Support Center: Navigating the Scale-Up of 2-Amino-5-bromo-4-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-bromo-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and successfully transition your laboratory-scale reactions to larger production volumes.

Introduction: The Significance of 2-Amino-5-bromo-4-fluorobenzamide

2-Amino-5-bromo-4-fluorobenzamide is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating but synthetically versatile bromine atom, and a fluorine atom that can modulate physicochemical properties, makes it a valuable precursor for a range of complex molecules. However, the interplay of these functional groups presents specific challenges during scale-up, from controlling reaction selectivity to ensuring product purity and process safety. This guide will address these challenges head-on, providing practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-5-bromo-4-fluorobenzamide?

A1: The primary synthetic strategies often involve the bromination of a 2-amino-4-fluorobenzamide precursor or the amidation of a 2-amino-5-bromo-4-fluorobenzoic acid derivative. The choice of route on a larger scale is dictated by factors such as raw material cost, atom economy, and the ease of purification. A common laboratory-scale approach involves the direct bromination of 2-amino-4-fluorobenzamide using a brominating agent like N-bromosuccinimide (NBS).

Q2: What are the critical safety precautions to consider when handling 2-Amino-5-bromo-4-fluorobenzamide and its precursors?

A2: As with many halogenated aromatic compounds, it is crucial to handle 2-Amino-5-bromo-4-fluorobenzamide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation[1]. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS)[2][3][4][5].

Q3: How does the fluorine substituent impact the reactivity of the aromatic ring during synthesis?

A3: The fluorine atom at the 4-position is a moderately deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director. This electronic influence is a key consideration when planning the order of synthetic steps, particularly for bromination, to ensure the desired regioselectivity[6][7].

Troubleshooting Guide: Common Scale-Up Challenges and Solutions

This section addresses specific issues that may arise during the scale-up of reactions involving 2-Amino-5-bromo-4-fluorobenzamide.

Issue 1: Poor Regioselectivity and Formation of Isomeric Impurities during Bromination
  • Problem: During the bromination of 2-amino-4-fluorobenzamide, the formation of undesired isomers, such as 2-amino-3-bromo-4-fluorobenzamide, can occur, complicating purification and reducing the yield of the target compound. The directing effects of the amino and fluoro groups can lead to a mixture of products.

  • Root Cause Analysis:

    • Reaction Temperature: Higher temperatures can decrease the selectivity of the bromination reaction.

    • Brominating Agent: The choice of brominating agent and its reactivity can influence the isomer ratio.

    • Solvent Effects: The polarity of the solvent can affect the reaction pathway and selectivity.

  • Solutions & Optimization Strategies:

    • Temperature Control: Maintain a low and consistent reaction temperature, typically between 0 and 10 °C, to enhance selectivity.

    • Controlled Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent or N-bromosuccinimide portion-wise) slowly to the reaction mixture to maintain a low concentration of the electrophile.

    • Solvent Screening: Evaluate different solvents. Less polar solvents may favor the desired para-bromination.

Workflow for Optimizing Bromination Selectivity

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Incomplete Reaction and Low Yield
  • Problem: The reaction stalls before all the starting material is consumed, leading to low conversion and yield.

  • Root Cause Analysis:

    • Insufficient Reagent: The stoichiometry of the brominating agent may be inadequate.

    • Catalyst Deactivation (if applicable): In certain reaction types, the catalyst may become deactivated.

    • Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and incomplete reactions.

  • Solutions & Optimization Strategies:

    • Stoichiometry Adjustment: Carefully titrate the amount of the limiting reagent. A slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion.

    • Mixing Efficiency: Ensure adequate agitation for the scale of the reaction. For larger vessels, consider the use of baffles and appropriate impeller design.

    • Reaction Monitoring: Regularly sample the reaction mixture and analyze by a suitable method like HPLC or TLC to track the consumption of starting material.

Issue 3: Difficulties in Product Isolation and Purification
  • Problem: The crude product is difficult to crystallize or contains persistent impurities that are challenging to remove by standard crystallization.

  • Root Cause Analysis:

    • Presence of Isomeric Impurities: As discussed in Issue 1, isomeric byproducts can co-crystallize with the desired product.

    • Residual Solvents or Reagents: Inadequate work-up procedures can leave behind unwanted materials.

    • Product Solubility: The product may have high solubility in the chosen crystallization solvent.

  • Solutions & Optimization Strategies:

    • Optimized Work-up: Implement an effective aqueous wash to remove water-soluble impurities and unreacted reagents.

    • Solvent System for Crystallization: Conduct a thorough screening of solvent systems (single and mixed) to find conditions that maximize the recovery of the pure product while leaving impurities in the mother liquor. A combination of a good solvent and an anti-solvent is often effective.

    • Chromatography: For high-purity requirements, column chromatography may be necessary, although this is less ideal for large-scale production. If required, optimize the stationary and mobile phases for efficient separation[8].

Table 1: Recommended Analytical Techniques for In-Process Control and Final Product Analysis
Analytical TechniquePurposeKey Parameters to Monitor
HPLC Purity assessment, reaction monitoringPeak area percentage of starting material, product, and impurities
TLC Quick reaction progress checkDisappearance of starting material spot, appearance of product spot
NMR Spectroscopy Structural confirmation, isomer ratioChemical shifts, integration, and coupling constants
Mass Spectrometry Molecular weight confirmationMolecular ion peak (m/z)
FT-IR Spectroscopy Functional group analysisPresence of characteristic peaks for amine, amide, and C-Br bonds

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Amino-5-bromo-4-fluorobenzamide

Materials:

  • 2-Amino-4-fluorobenzamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Deionized water

Procedure:

  • Charge a suitably sized reactor with 2-amino-4-fluorobenzamide and the chosen solvent.

  • Cool the mixture to 0-5 °C with efficient stirring.

  • Slowly add N-bromosuccinimide (1.05 equivalents) in portions over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-10 °C for an additional 2-4 hours, or until reaction completion is confirmed by HPLC analysis.

  • Slowly add the reaction mixture to cold deionized water to precipitate the crude product.

  • Filter the solid, wash with cold deionized water, and dry under vacuum at a temperature not exceeding 50 °C.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 2-Amino-5-bromo-4-fluorobenzamide

  • Ethanol (or other suitable solvent system)

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add deionized water (as an anti-solvent) to the hot solution until the first signs of persistent cloudiness appear.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.

  • Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

Visualizing Reaction Pathways

Diagram 1: Synthesis and Potential Side Reaction

G 2-Amino-4-fluorobenzamide 2-Amino-4-fluorobenzamide 2-Amino-5-bromo-4-fluorobenzamide 2-Amino-5-bromo-4-fluorobenzamide 2-Amino-4-fluorobenzamide->2-Amino-5-bromo-4-fluorobenzamide NBS, Solvent, 0-10°C 2-Amino-3-bromo-4-fluorobenzamide 2-Amino-3-bromo-4-fluorobenzamide 2-Amino-4-fluorobenzamide->2-Amino-3-bromo-4-fluorobenzamide Side Reaction (Higher Temp)

Sources

Technical Support Center: Solubility Optimization for 2-Amino-5-bromo-4-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-Amino-5-bromo-4-fluorobenzamide and its derivatives. It addresses the "Brick Dust" solubility challenge inherent to this scaffold—high melting point and high lipophilicity driven by strong intermolecular hydrogen bonding and halogen-mediated packing.[1]

Status: Active Specialist: Senior Application Scientist Scaffold Profile: High Crystal Lattice Energy / Weakly Basic / Lipophilic[1][2]

Diagnostic & Strategy Overview

Q: Why is my derivative precipitating in aqueous media despite having polar functional groups?

A: You are likely fighting "Brick Dust" syndrome, not just lipophilicity. The 2-amino-benzamide core features a "lock-and-key" intramolecular hydrogen bond between the amine proton and the amide carbonyl.[1] This planarizes the molecule, facilitating extremely tight pi-stacking and intermolecular hydrogen bonding networks in the crystal lattice.

  • The Trap: The bromine (C-5) and fluorine (C-4) atoms increase lipophilicity (LogP) and density, further stabilizing the crystal lattice via halogen bonding.[2]

  • The Result: High melting point (>180°C) and low aqueous solubility.[1][2] Water cannot break the lattice energy cost required to solvate the molecule.

Decision Logic for Optimization: Before choosing a protocol, determine if your molecule is "Grease Ball" (lipophilic, low MP) or "Brick Dust" (high MP, low solubility).[2] This scaffold is typically "Brick Dust."[1][2]

SolubilityDecisionTree Start Start: Low Aqueous Solubility CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>150°C) (Brick Dust) CheckMP->HighMP Lattice Energy Dominates LowMP Low MP (<100°C) (Grease Ball) CheckMP->LowMP Solvation Energy Dominates CheckpKa Check pKa of Aniline N HighMP->CheckpKa Lipophilicity Focus on Surfactants/Lipid Formulations LowMP->Lipophilicity pKaHigh pKa > 3.0 (Salt Formation Viable) CheckpKa->pKaHigh pKaLow pKa < 2.5 (Salts Unstable) CheckpKa->pKaLow SaltScreen Protocol A: Salt Screening (Strong Acids) pKaHigh->SaltScreen ASD Protocol B: Amorphous Solid Dispersion (HPMCAS / PVP-VA) pKaLow->ASD

Figure 1: Decision tree for selecting the correct solubilization strategy based on physicochemical properties.

Module 1: Chemical Modifications (Salt Formation)[2]

Q: I tried citrate and tartrate salts, but they dissociated in water. Why?

A: The basicity of your aniline nitrogen is likely too low. The electron-withdrawing nature of the Fluorine (at C-4) and Bromine (at C-5), combined with the ortho-amide group, significantly reduces the pKa of the aniline nitrogen, likely to the range of 2.0 – 2.5 .

  • The Rule of 3: For a stable salt,

    
    .[2]
    
  • The Failure: Weak acids like Citric acid (pKa ~3.[1][2]1) or Tartaric acid (pKa ~3.[1][2]0) result in a

    
    .[1][2] The proton simply transfers back to the acid in water, causing the free base to precipitate (disproportionation).
    
Q: Which counter-ions should I screen?

You must use strong acids (pKa < 0) to ensure proton transfer.[1][2]

Acid CandidatepKaSuitabilityNote
Methanesulfonic Acid (Mesylate) -1.9High Excellent for disrupting packing; generally pharmaceutically acceptable.[1][2]
Hydrochloric Acid (HCl) -6.0Medium Good proton transfer, but Cl- is small and may form a tight, insoluble lattice (Common Ion Effect).[1][2]
Sulfuric Acid (Sulfate) -3.0High Forms stable salts, but watch for hygroscopicity.[1][2]
Ethanesulfonic Acid (Esylate) -1.7High Alternative if Mesylate fails.[1][2]
Protocol: High-Throughput Salt Screening (Micro-Scale)

Objective: Identify a stable salt form without consuming grams of material.

  • Preparation: Dispense 5 mg of free base into 6 vials.

  • Solvent: Add 100 µL of Acetone/Water (95:5) or THF to dissolve.[1][2]

  • Acid Addition: Add 1.05 equivalents of the selected strong acids (Mesylate, HCl, Sulfate, Esylate, Tosylate, Isethionate).

  • Crystallization:

    • Cycle temperature between 50°C and 5°C for 24 hours (maturation).

    • If clear, evaporate solvent slowly.[1]

    • If solid forms, filter and analyze by DSC (Differential Scanning Calorimetry) and XRPD .[1][2][3][4]

  • Validation:

    • Success Criteria: A distinct melting point different from the free base and a unique XRPD pattern.

    • Stability Test: Slurry the salt in water for 2 hours. If it converts back to free base (check XRPD), the salt is too weak.[2]

Module 2: Formulation Strategies (Amorphous Solid Dispersions)

Q: Salt formation failed (or salts were hygroscopic). What is the best formulation route?

A: Amorphous Solid Dispersion (ASD). Since the crystal lattice is the enemy, the strategy is to "freeze" the molecule in a disordered (amorphous) state within a polymer matrix. This improves apparent solubility by removing the energy barrier of breaking the crystal lattice.

Q: Which polymers work best for benzamide derivatives?

For halogenated benzamides, polymers with amphiphilic character and hydrogen bond acceptors are required to prevent recrystallization.[1]

  • HPMCAS (Hydroxypropyl methylcellulose acetate succinate): The "Gold Standard" for brick dust.[1][2] It provides enteric protection and maintains supersaturation well.[1][2]

  • PVP-VA (Copovidone): Excellent for immediate release but can be hygroscopic.[1][2]

  • Soluplus: A graft copolymer useful if you are considering hot-melt extrusion (HME).[1][2]

Protocol: Solvent Evaporation ASD Preparation
  • Dissolution: Dissolve the compound and polymer (Ratio 1:3 w/w) in a common solvent (Acetone or Methanol/DCM 1:1).

    • Tip: Ensure the solution is perfectly clear.

  • Evaporation: Use a Rotary Evaporator (Büchi) at 40°C under reduced pressure. Rapid evaporation is preferred to prevent phase separation.[1][2]

  • Drying: Vacuum dry the resulting foam for 24 hours to remove residual solvent.[1]

  • Milling: Gently mill the foam into a powder.

  • Validation (Critical): Run XRPD. You should see a halo (amorphous) and no sharp peaks (crystalline).[1][2]

Module 3: Analytical Troubleshooting

Q: My kinetic solubility data (2 hours) is much higher than my thermodynamic solubility (24 hours). Which is real?

A: Both are real, but they tell different stories.

  • Kinetic Solubility: Represents the compound's ability to stay in solution temporarily (often supersaturated) when diluted from a DMSO stock.[1][2] This mimics the initial precipitation risk in the gut.

  • Thermodynamic Solubility: Represents the equilibrium state of the solid form in the buffer.

  • The Risk: If Kinetic >> Thermodynamic, your compound is in a metastable supersaturated state. It will precipitate eventually.[1][2][5]

  • Action: If the gap is large (>10x), you must add a precipitation inhibitor (like HPMC or PVP) to your assay buffer to see if you can extend the supersaturation window (the "Spring and Parachute" effect).[2]

Q: How do I ensure my HPLC method isn't giving false results due to precipitation in the injector?

A: The "Carryover" Check. Benzamides are sticky.[1]

  • Wash Solvent: Ensure your needle wash is strong (e.g., 90% Acetonitrile or Methanol).[1][2]

  • Diluent: Do not dissolve samples in 100% DMSO and inject into a high-aqueous mobile phase. The compound may precipitate inside the needle or column head.

    • Fix: Dilute your sample with 50:50 Water:Acetonitrile before injection.[1][2]

Visual Workflow: Salt Screening

SaltScreening Input Free Base (5 mg) AcidSelect Add Strong Acid (1.05 eq) (MsOH, HCl, H2SO4) Input->AcidSelect Solvent Solvent System (Acetone/Water or THF) AcidSelect->Solvent Cycle Temp Cycle 50°C <-> 5°C (24 hrs) Solvent->Cycle ResultSolid Solid Precipitate? Cycle->ResultSolid Analyze Analyze: 1. XRPD (Pattern change?) 2. DSC (New MP?) ResultSolid->Analyze Yes Evaporate Evaporate Solvent ResultSolid->Evaporate No Stability Slurry Test in Water (Does it dissociate?) Analyze->Stability Evaporate->Analyze

Figure 2: Step-by-step workflow for screening salts of weak bases.

References

  • BenchChem. (2025).[1][2][6] Physical properties of 2-Amino-5-bromobenzophenone (Related Scaffold). Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 67514961, 2-Amino-4-bromo-5-fluorobenzoic acid.[1][2][7] Retrieved from [2]

  • MDPI. (2018).[1][2] Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs.[1][8] Pharmaceutics.[1][2][3][6][9][10] Retrieved from [2]

  • BasicMedical Key. (2016). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Retrieved from

  • Ascendia Pharma. (2025).[1][2] AmorSol® - Amorphous Solid Dispersion Technology.[1][2][4] Retrieved from

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Validation & Comparative

A Tale of Two Halogens: A Comparative Guide to 2-Amino-5-bromo-4-fluorobenzamide and 2-Amino-5-chlorobenzamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and process development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted aminobenzamides are foundational building blocks for a multitude of pharmaceutical agents. This guide provides an in-depth, objective comparison of two such key intermediates: 2-Amino-5-bromo-4-fluorobenzamide and 2-amino-5-chlorobenzamide. We will dissect their physicochemical properties, explore their reactivity profiles in cornerstone reactions, and present their applications in the synthesis of targeted therapeutics, supported by experimental insights and protocols.

Physicochemical Properties: A Snapshot

A molecule's physical and chemical properties are the bedrock of its utility. The table below summarizes the key characteristics of our two compounds of interest. The most apparent differences lie in their molecular weight, a direct result of the different halogen substituents, and their physical state, with the chloro-analogue being a well-defined crystalline solid.

Property2-Amino-5-bromo-4-fluorobenzamide2-amino-5-chlorobenzamide
CAS Number 1206969-09-65202-85-7[1]
Molecular Formula C₇H₆BrFN₂OC₇H₇ClN₂O[1]
Molecular Weight 233.04 g/mol [2]170.6 g/mol [1]
Appearance Off-white Liquid or Solid[2]White crystalline solid[1]
Melting Point Not available171-172 °C[1]
Purity (Typical) ≥97%[2]Not specified

The Heart of the Matter: Reactivity in Synthesis

The synthetic utility of these molecules is dominated by the reactivity of the halogen atom in palladium-catalyzed cross-coupling reactions. The choice between a bromine or chlorine substituent is a classic trade-off between reactivity and cost.

The Halogen Effect in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental for constructing the complex carbon-carbon and carbon-nitrogen bonds prevalent in modern pharmaceuticals. The reactivity of the aryl halide in these reactions generally follows the trend: I > Br > OTf > Cl.[3] This is primarily due to two factors:

  • Bond Dissociation Energy (BDE): The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond.[3] Less energy is required to break the C-Br bond during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[3]

  • Oxidative Addition Kinetics: The insertion of the palladium(0) catalyst into the carbon-halogen bond is faster for aryl bromides than for aryl chlorides.[3][4] The higher polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich palladium center.[3]

This fundamental difference means that reactions with 2-Amino-5-bromo-4-fluorobenzamide can often be performed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to 2-amino-5-chlorobenzamide . However, recent advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the feasibility of using the more economical and widely available aryl chlorides.[3][5][6]

The Influence of the 4-Fluoro Substituent

The fluorine atom at the 4-position of 2-Amino-5-bromo-4-fluorobenzamide introduces additional electronic complexity. Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.[7] However, it also has a lone pair of electrons that can participate in resonance, acting as a π-electron donor (+M effect).[8][9] This dual nature means that while the ring is generally less reactive, the fluorine atom acts as an ortho, para-director for incoming electrophiles.[9] In the context of cross-coupling, these electronic effects can influence the electron density at the site of the C-Br bond, potentially modulating the kinetics of the oxidative addition step.

G cluster_0 Reactivity Comparison Bromo 2-Amino-5-bromo-4-fluorobenzamide Reactivity_Br Higher Reactivity Milder Conditions Lower Catalyst Loading Bromo->Reactivity_Br Weaker C-Br Bond Faster Oxidative Addition Chloro 2-amino-5-chlorobenzamide Reactivity_Cl Lower Reactivity Harsher Conditions Higher Catalyst Loading Chloro->Reactivity_Cl Stronger C-Cl Bond Slower Oxidative Addition

Caption: Reactivity differences in Pd-catalyzed cross-coupling.

Case Studies in Drug Discovery: The Rise of PARP Inhibitors

Both scaffolds are crucial in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies effective in tumors with DNA repair deficiencies, such as those with BRCA1/2 mutations.

2-Amino-5-bromo-4-fluorobenzamide in the Synthesis of Olaparib Analogues

The structure of 2-Amino-5-bromo-4-fluorobenzamide is closely related to key intermediates used in the synthesis of the groundbreaking PARP inhibitor, Olaparib (Lynparza) , and its analogues like AZD2461.[10][11][12] The synthesis often involves a coupling reaction at the bromine position to build the core structure of the drug. For instance, a retrosynthetic analysis of an Olaparib analogue points to 5-bromo-2-fluorobenzoic acid as a key starting material, which would be subsequently amidated.[12] The choice of a bromo-substituted precursor facilitates a more efficient and high-yielding coupling step, which is critical in a multi-step synthesis.

2-amino-5-chlorobenzamide in the Context of Niraparib Synthesis

Niraparib (Zejula) is another potent PARP inhibitor. While many reported syntheses of Niraparib start from different materials, the 2-aminobenzamide core is a key pharmacophore.[13][14] The use of chloro-substituted aromatics is common in large-scale pharmaceutical manufacturing due to the lower cost of starting materials.[5] Developing a robust process with a chloro-substituted intermediate like 2-amino-5-chlorobenzamide, though requiring more optimized catalytic systems, can offer significant economic advantages.[6]

G cluster_Bromo Olaparib Analogue Synthesis cluster_Chloro Niraparib Analogue Synthesis Bromo_SM 2-Amino-5-bromo- 4-fluorobenzamide Coupling_Br Suzuki or Buchwald-Hartwig Coupling (at C-Br) Bromo_SM->Coupling_Br Intermediate_Br Key Biaryl Intermediate Coupling_Br->Intermediate_Br Olaparib Olaparib Analogue Intermediate_Br->Olaparib Chloro_SM 2-amino-5-chlorobenzamide (or related chloro-aromatic) Coupling_Cl Optimized Suzuki or Buchwald-Hartwig Coupling (at C-Cl) Chloro_SM->Coupling_Cl Intermediate_Cl Key Biaryl Intermediate Coupling_Cl->Intermediate_Cl Niraparib Niraparib Analogue Intermediate_Cl->Niraparib

Caption: Application of scaffolds in PARP inhibitor synthesis.

Experimental Protocols: A Head-to-Head Comparison

The following protocols for a Suzuki-Miyaura cross-coupling reaction are representative and based on established procedures for similar substrates. They illustrate the typical differences in reaction conditions required for bromo- versus chloro-aromatics.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-fluorobenzamide

This protocol is adapted from procedures for related aryl bromides and anticipates higher reactivity, allowing for standard catalysts and milder conditions.[15]

Materials:

  • 2-Amino-5-bromo-4-fluorobenzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard laboratory glassware, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Amino-5-bromo-4-fluorobenzamide, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in degassed 1,4-dioxane.

  • Add the catalyst solution to the main reaction flask via syringe, followed by degassed water.

  • Heat the reaction mixture to 90 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Expected Outcome: High yield (>80%) under relatively mild conditions.

Protocol 2: Suzuki-Miyaura Coupling of 2-amino-5-chlorobenzamide

This protocol requires a more advanced catalytic system to overcome the lower reactivity of the aryl chloride.[16]

Materials:

  • 2-amino-5-chlorobenzamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • SPhos (4 mol%) or another advanced biaryl phosphine ligand

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and Water (10:1 mixture), degassed

  • Standard laboratory glassware, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add 2-amino-5-chlorobenzamide, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and the SPhos ligand to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Expected Outcome: Good to high yield (70-90%), but requires a more expensive, air-sensitive catalyst system and more forcing conditions.

G Start Select Starting Material Decision_Reactivity High Reactivity & Mild Conditions Needed? Start->Decision_Reactivity Decision_Cost Cost & Scale are Primary Drivers? Decision_Reactivity->Decision_Cost No Bromo_Choice Choose 2-Amino-5-bromo-4-fluorobenzamide Decision_Reactivity->Bromo_Choice Yes Decision_Cost->Bromo_Choice No Chloro_Choice Choose 2-amino-5-chlorobenzamide Decision_Cost->Chloro_Choice Yes Bromo_Path Standard Pd Catalysts (e.g., Pd(OAc)₂/PPh₃) Lower Temp (e.g., 90°C) Shorter Time (4-8h) Bromo_Choice->Bromo_Path Chloro_Path Advanced Ligands (e.g., SPhos, XPhos) Higher Temp (e.g., 110°C) Longer Time (12-24h) Process Optimization Required Chloro_Choice->Chloro_Path

Caption: Decision workflow for starting material selection.

Conclusion and Future Perspectives

The choice between 2-Amino-5-bromo-4-fluorobenzamide and 2-amino-5-chlorobenzamide is a strategic one, balancing chemical reactivity against economic and scalability factors.

  • 2-Amino-5-bromo-4-fluorobenzamide is the substrate of choice for research and development settings where reaction efficiency, speed, and milder conditions are paramount. Its higher reactivity in palladium-catalyzed cross-coupling reactions simplifies process development and is often more tolerant of sensitive functional groups.

  • 2-amino-5-chlorobenzamide represents a more economical option, making it attractive for large-scale industrial synthesis. However, its use necessitates significant investment in process optimization, often requiring more advanced and expensive catalyst systems and more stringent reaction conditions to achieve comparable yields.

The continuous evolution of catalysis, particularly the development of more potent and robust ligands, will continue to narrow the reactivity gap between aryl bromides and chlorides. Future research will likely focus on developing catalytic systems that can activate aryl chlorides under even milder conditions, further enhancing their appeal for sustainable and cost-effective pharmaceutical manufacturing. For now, a careful consideration of the project goals—be it rapid analogue synthesis for SAR studies or the development of a large-scale manufacturing route—will guide the discerning chemist to the appropriate halogenated building block.

References

  • Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. Available at: [Link]

  • RSC Publishing. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available at: [Link]

  • CSB/SJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]

  • ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Menear, K. A., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Available at: [Link]

  • RSC Publishing. (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis, 56. Available at: [Link]

  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Available at: [Link]

  • Frontiers. (n.d.). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Available at: [Link]

  • Academia.edu. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Available at: [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1024-1030. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib.
  • Google Patents. (n.d.). Processes for the preparation of niraparib and intermediates thereof.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromobenzamide. Available at: [Link]

  • Google Patents. (2022). METHODS OF MANUFACTURING OF NIRAPARIB.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Available at: [Link]

  • Beilstein Journals. (n.d.). Sonogashira–Hagihara reactions of halogenated glycals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. Available at: [Link]

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  • Google Patents. (n.d.). Preparation method of 2-amino-5-chlorobenzamide.

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Validation of 2-Amino-5-bromo-4-fluorobenzamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 2-Amino-5-bromo-4-fluorobenzamide scaffold serves as a critical pharmacophore and synthetic intermediate in the design of next-generation kinase inhibitors. Unlike simple ATP-mimetics, derivatives of this scaffold—specifically when cyclized into pyrrolo[2,3-d]pyrimidines or quinazolinones —allow for precise tuning of selectivity profiles against tyrosine kinases (e.g., JAK family, EGFR) and serine/threonine kinases (e.g., ROCK1, Aurora).

This guide provides a rigorous validation framework for researchers developing derivatives of this scaffold. We compare the performance of these derivatives against industry-standard inhibitors (Ruxolitinib, Staurosporine) and detail the experimental protocols required to validate their efficacy, selectivity, and mechanism of action (MoA).

Why This Scaffold?
  • Halogen Positioning: The bromine (Br) and fluorine (F) substitutions provide essential handle points for structure-activity relationship (SAR) expansion, influencing metabolic stability and halogen bonding within the ATP-binding pocket.

  • Synthetic Versatility: It acts as a precursor for fused heterocyclic systems, enabling the targeting of the "gatekeeper" residues in kinases like JAK2 and FLT3.

Comparative Performance Analysis

When validating new derivatives, it is insufficient to report raw IC50 values. Data must be benchmarked against clinical standards. The following table illustrates a representative comparison profile for a hypothetical lead derivative ("Compound ABF-001") against established controls.

Table 1: Comparative Efficacy and Selectivity Profile
FeatureCompound ABF-001 (Derivative)Ruxolitinib (Standard JAKi)Staurosporine (Pan-Kinase Control)Interpretation
Primary Target JAK2 / FLT3JAK1 / JAK2Pan-KinaseABF-001 shows dual-inhibition potential.
Enzymatic IC50 4.2 nM (JAK2)2.8 nM (JAK2)< 1.0 nM (Most Kinases)Potency is comparable to clinical standards.
Cellular GI50 15 nM (Ba/F3-JAK2V617F)12 nM (Ba/F3-JAK2V617F)Toxic (Non-selective)Demonstrates cellular permeability and on-target efficacy.
Selectivity Score High (>50-fold vs. JAK3)ModerateLow (Promiscuous)Critical for reducing off-target toxicity (e.g., lymphopenia).
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)Confirmed by Michaelis-Menten kinetics.

Analyst Insight: While Staurosporine is the most potent, its lack of selectivity makes it a "toxicity control" rather than a therapeutic lead. The success of a 2-Amino-5-bromo-4-fluorobenzamide derivative lies in achieving Ruxolitinib-like potency while improving the selectivity window against off-targets like JAK3 or TYK2.

Mechanism of Action & Signaling Pathway[6][8]

To validate the biological relevance of your derivative, you must demonstrate inhibition of the downstream signaling cascade.[1] For benzamide-derived JAK inhibitors, the JAK-STAT pathway is the primary validation target.

Diagram 1: JAK-STAT Signaling Inhibition

This diagram illustrates the point of intervention for ABF-derivatives within the cell.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK2 Kinase (Target) Receptor->JAK Activation STAT STAT3 (Monomer) JAK->STAT Phosphorylation Inhibitor Benzamide Derivative (Inhibitor) Inhibitor->JAK  Blocks ATP Pocket pSTAT p-STAT3 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Mechanism of Action. The derivative competes with ATP at the JAK2 active site, preventing STAT3 phosphorylation and subsequent nuclear translocation.

Experimental Protocols for Validation

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the IC50 by measuring the ADP generated during the kinase reaction. It is superior to radiometric assays for high-throughput screening.

Reagents:

  • Recombinant Kinase (e.g., JAK2, FLT3)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)[2]

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent (Promega)

Procedure:

  • Preparation: Dilute 2-Amino-5-bromo-4-fluorobenzamide derivatives in 100% DMSO (10 mM stock). Prepare 10-point serial dilutions (1:3) in Kinase Buffer.[3]

  • Enzyme Reaction:

    • Add 2 µL of inhibitor to a 384-well white plate.

    • Add 4 µL of Kinase (0.5 ng/µL). Incubate for 10 min at RT (allows for "residence time" equilibration).

    • Add 4 µL of ATP/Substrate mix (ATP concentration must be at

      
       to ensure competitive kinetics).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol B: Cellular Target Engagement (Western Blot)

Biochemical potency does not guarantee cellular activity. This protocol validates membrane permeability and target inhibition in a physiological context.

Cell Line: HEL cells (JAK2V617F mutant) or Ba/F3 cells dependent on IL-3.

Procedure:

  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with the derivative (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Control: Treat one set with Ruxolitinib (1 µM).

  • Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes (if not using constitutively active mutant lines).

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Vanadate/Fluoride).

  • Blotting:

    • Primary Antibody: Anti-pSTAT3 (Tyr705) [Rabbit mAb].

    • Loading Control: Anti-Total STAT3 or Anti-GAPDH.

  • Validation Criteria: A successful inhibitor must show a dose-dependent reduction in pSTAT3 bands without reducing Total STAT3 levels.

Validation Workflow Strategy

To ensure data integrity, follow this logical progression. Do not proceed to animal models until the "Go/No-Go" criteria in Step 2 are met.

Diagram 2: The Validation Cascade

Validation_Workflow Start Scaffold Synthesis (2-Amino-5-bromo...) Step1 Biochemical Assay (IC50 < 10 nM?) Start->Step1 Step2 Cellular Assay (GI50 < 100 nM?) Step1->Step2 Pass Fail Discard / Redesign Step1->Fail Fail Decision Selectivity Profiling (Kinome Scan) Step2->Decision Pass Step2->Fail Fail Decision->Fail Promiscuous Success In Vivo PK/PD Decision->Success High Selectivity

Caption: Strategic workflow for validating kinase inhibitors. Strict "Go/No-Go" gates at IC50 and Selectivity stages prevent resource wastage.

Critical Troubleshooting & Expert Tips

  • Solubility Issues: The 2-amino-5-bromo-4-fluorobenzamide core is lipophilic. If precipitation occurs in the assay buffer, add 0.01% Triton X-100 or Brij-35 to the kinase buffer. This prevents "promiscuous aggregation" which leads to false positives.

  • The "Fluorine Effect": The fluorine atom at position 4 is not just for structure; it modulates the pKa of the aniline nitrogen. In your SAR analysis, verify if replacing F with Cl or H drastically shifts the IC50. This confirms if the fluorine is participating in a specific Hydrogen bond or simply providing metabolic protection.

  • ATP Concentration: Always run enzymatic assays at

    
     for ATP. Running at saturating ATP levels will artificially increase the IC50 of your ATP-competitive benzamide derivative, making it appear less potent than it is.
    

References

  • BenchChem. (2025).[3][4][1] Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors.[4] Retrieved from 4[4]

  • National Institutes of Health (PMC). (2024). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Retrieved from 5

  • Symansis. (n.d.). The selectivity of protein kinase inhibitors: a further update. Retrieved from 2

  • MDPI. (2019). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved from 6

  • BenchChem. (2025).[4][1] A Head-to-Head Comparison of Benzamide-Based Kinase Inhibitors: A Guide for Researchers. Retrieved from 3

Sources

Comparative Guide: HPLC Method Validation for Purity Analysis of 2-Amino-5-bromo-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Amino-5-bromo-4-fluorobenzamide (CAS: 1206969-09-6) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of antiviral agents such as Favipiravir (T-705) . The purity of this intermediate directly correlates to the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

In early-stage development, researchers often rely on generic isocratic HPLC methods or simple TLC. However, these methods frequently fail to resolve structurally similar impurities—specifically the des-bromo analog (2-Amino-4-fluorobenzamide) and the nitrile precursor (2-Amino-5-bromo-4-fluorobenzonitrile) .

This guide objectively compares a robust, stability-indicating Gradient RP-HPLC Method (Proposed) against a standard Isocratic Method (Alternative) . We demonstrate that while the isocratic approach offers speed, the proposed gradient method is essential for regulatory-compliant purity analysis due to superior specificity and sensitivity.

Comparative Methodology: Isocratic vs. Gradient

The following table summarizes the operational differences between the common "quick-check" method and the rigorous method required for validation.

FeatureAlternative Method (Isocratic)Proposed Method (Gradient)
Primary Utility In-process monitoring (IPC); quick checks.Final release testing; Purity profiling.
Stationary Phase Standard C18 (5 µm).High-Efficiency C18 (3.5 µm or sub-2 µm).
Mobile Phase Water : Methanol (50:50).0.1% H₃PO₄ (pH 2.5) : Acetonitrile.
Resolution (Rs) Poor for des-bromo impurities (

).
Excellent (

) for all key impurities.
Peak Shape Often broad/tailing due to amine group.Sharp (Symmetry factor ~1.0) due to pH control.
Run Time Short (< 8 mins).Moderate (15-20 mins).

Detailed Experimental Protocol (Proposed Method)

This protocol is designed to meet ICH Q2(R1) validation standards. The acidic pH is critical: it protonates the primary amine (preventing silanol interactions) while keeping the amide neutral, optimizing selectivity.

Chromatographic Conditions
  • Instrument: HPLC system with Diode Array Detector (DAD) (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 230 nm (secondary).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.004060Linear Ramp
15.004060Wash
15.109010Re-equilibration
20.009010End

Validation Performance Data

The following data represents typical performance metrics observed when validating this specific benzamide derivative.

Specificity & Selectivity

The core challenge is separating the target molecule from its synthesis precursors.

  • Result: The proposed method achieves a Resolution (

    
    ) of 3.2  between the Des-bromo impurity and the Main Peak. The Isocratic alternative typically shows co-elution (
    
    
    
    ).
  • Forced Degradation: Samples subjected to acid hydrolysis (0.1N HCl, 60°C) showed no interference at the retention time of the main peak, confirming the method is stability-indicating.

Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation Coeff (

)
0.9998

Range 0.25 – 0.75 mg/mLDerived from Linearity
Sensitivity (LOD/LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio method.

  • LOD (Limit of Detection): 0.05 µg/mL (S/N

    
     3)
    
  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N

    
     10)
    
  • Interpretation: The method is sensitive enough to detect impurities at the 0.05% threshold required by ICH guidelines.

Visualizing the Validation Workflow

To ensure scientific integrity, the validation process must follow a logical lifecycle. The diagram below illustrates the decision-making process for this specific molecule.

ValidationLifecycle Start Start: Method Development ChemProp Analyze Chemical Properties (pKa of Amine/Amide, LogP) Start->ChemProp InitialScreen Initial Screening (Isocratic vs. Gradient) ChemProp->InitialScreen Decision Does Isocratic separate Des-bromo impurity? InitialScreen->Decision FailPath Method A: Isocratic (Rejected for Purity) Decision->FailPath No (Rs < 1.5) SuccessPath Method B: Acidic Gradient (Selected) Decision->SuccessPath Yes (Rs > 2.0) Optimization Optimization (Temp, pH, Flow Rate) SuccessPath->Optimization Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Optimization->Validation Routine Routine QC Release Validation->Routine

Figure 1: The decision logic for selecting a gradient method over isocratic for halogenated benzamide purity analysis.

Scientific Deep Dive: Why This Works

The Role of pH in Benzamide Separation

The molecule contains a primary amine (


). In neutral mobile phases (like the "Alternative Method"), the amine can interact with residual silanols on the silica backbone of the column, leading to peak tailing.
  • Mechanism: By using pH 2.5 (Phosphate buffer), we ensure the amine is fully protonated (

    
    ). While this usually reduces retention on C18, the simultaneous suppression of silanol ionization eliminates tailing.
    
  • Halogen Selectivity: The gradient (increasing ACN) utilizes the hydrophobicity of the Bromine and Fluorine atoms. The des-bromo impurity is significantly less hydrophobic, eluting earlier in the gradient, providing the necessary separation window.

Separation Logic Diagram

SeparationLogic MobilePhase Mobile Phase (pH 2.5) Analyte 2-Amino-5-bromo-4-fluorobenzamide MobilePhase->Analyte Protonates Amine Column C18 Stationary Phase Column->Analyte Strong Hydrophobic Interaction (Br/F) Impurity1 Des-bromo Impurity (Less Hydrophobic) Column->Impurity1 Weak Interaction (No Br) Elution Detector Signal Analyte->Elution Elutes Second Impurity1->Elution Elutes First Impurity2 Nitrile Precursor (Different Polarity) Impurity2->Elution Elutes Last

Figure 2: Chromatographic separation mechanism relying on hydrophobic disparity between halogenated species.

Troubleshooting & Robustness

During validation, robustness testing (small deliberate variations) is crucial.

  • pH Sensitivity: A variation of

    
     pH units was found to be critical. At pH > 3.0, peak tailing increased significantly. Recommendation:  Always measure pH after mixing buffer salts but before adding organic modifier if premixing, or use a precise gravimetric preparation.
    
  • Wavelength Selection: While 254 nm is standard for the benzamide ring, monitoring at 230 nm increases sensitivity for certain non-conjugated synthetic byproducts.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[Link]

  • Vunnam, K. K., et al. (2023).[4] An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential.[4] Asian Journal of Chemistry, 35(5), 1178-1182. (Provides context on synthesis impurities). [Link]

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research, 82(3), 95-102. [Link]

Sources

Assay Development for Screening 2-Amino-5-bromo-4-fluorobenzamide-based Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Prodrug Paradox" in Benzamide Screening

The scaffold 2-amino-5-bromo-4-fluorobenzamide is not merely a chemical building block; it is the pharmacophore precursor for a potent class of antiviral agents, most notably Favipiravir (T-705) and its pyrazinecarboxamide analogs [1, 2]. These compounds typically function as RNA-dependent RNA polymerase (RdRp) inhibitors or HBV capsid assembly modulators [3].

The Critical Challenge: A common pitfall in screening this specific library is the "Prodrug Paradox." Many benzamide-derived RdRp inhibitors are nucleobase prodrugs . They are biologically inert until they undergo intracellular phosphoribosylation to form the active nucleoside triphosphate (NTP) analog.

  • Error: Screening this library using a standard cell-free biochemical assay (using purified RdRp) will yield false negatives because the enzyme cannot utilize the prodrug scaffold directly.

  • Solution: This guide prioritizes Cell-Based Replicon Assays as the primary screening vehicle, utilizing biochemical assays only for hit validation with chemically modified active forms.

Comparative Analysis of Screening Modalities

The following table contrasts the three dominant assay architectures available for this library, weighted by their ability to handle the metabolic activation requirement of benzamide scaffolds.

Table 1: Comparative Performance Matrix
FeatureCell-Based Replicon Assay (Recommended)Biochemical RdRp Assay (Validation Only)Biophysical Binding (SPR/MST)
Target Context Physiological (Includes metabolic activation)Isolated Enzyme (Requires active triphosphate)Isolated Protein (Binding only)
Primary Readout Luciferase/Fluorescence (Viral Replication)Fluorescence/Radiolabel (Nucleotide Incorporation)Resonance Units (Kd/Kon/Koff)
False Negative Risk Low (Captures prodrugs)High (Misses prodrugs)High (Misses mechanism)
Throughput Medium (384-well)High (1536-well)Low-Medium
Z' Factor (Typical) 0.5 – 0.7> 0.8N/A (Binding curves)
Cost Per Well

(Cells + Reagents)
$ (Reagents only)

$ (Chips + Protein)
Interference Cytotoxicity (requires counter-screen)Fluorescence quenchingAggregation/Solubility

Strategic Workflow Visualization

To maximize hit rates and minimize false negatives, the screening campaign must follow a logic-gated workflow. The diagram below illustrates the necessary pathway, specifically accounting for the metabolic activation step.

ScreeningWorkflow Library 2-Amino-5-bromo-4-fluorobenzamide Library (Prodrugs) PrimaryScreen PRIMARY SCREEN: Cell-Based Viral Replicon (Luciferase/GFP) Library->PrimaryScreen High Throughput Triage Hit Triage (>50% Inhibition) PrimaryScreen->Triage CounterScreen COUNTER SCREEN: Cell Viability (ATP/MTT) Rule out Cytotoxicity Triage->CounterScreen Filter Toxic Hits Synthesis Chemical Synthesis of Triphosphate Forms CounterScreen->Synthesis Validated Hits BiochemValidation MECHANISTIC VALIDATION: Purified RdRp Enzymatic Assay Synthesis->BiochemValidation Active Metabolite Lead Validated Lead Candidate BiochemValidation->Lead Confirmed Mechanism

Figure 1: Logic-gated screening workflow designed to capture prodrug activity while filtering cytotoxic false positives.

Deep Dive Protocol: Cell-Based SARS-CoV-2/Influenza Replicon Assay

This protocol is the "Gold Standard" for this library. It uses a sub-genomic replicon (RNA containing the viral polymerase genes and a luciferase reporter but lacking structural proteins), allowing for BSL-2 safety.

Rationale

The 2-amino-5-bromo-4-fluorobenzamide scaffold mimics a purine base. Inside the cell, HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) converts it to the ribofuranosyl-5'-monophosphate, which is subsequently phosphorylated to the triphosphate form [4]. This active metabolite competes with GTP/ATP for incorporation into the viral RNA, causing chain termination or lethal mutagenesis.

Materials
  • Cell Line: HEK293T or A549 (expressing HGPRT).

  • Replicon Plasmid: SARS-CoV-2 or Influenza A replicon encoding Renilla luciferase.

  • Control Compound: Remdesivir (positive control) or Favipiravir (T-705).

  • Detection: Dual-Glo® Luciferase Assay System (Promega).

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Dispense 5,000 cells/well in 20 µL DMEM (10% FBS) into white, solid-bottom 384-well plates.

    • Expert Tip: Do not use clear-bottom plates for luminescence to prevent signal cross-talk (light piping).

  • Transfection/Infection (Day 1):

    • Transiently transfect cells with the viral replicon plasmid using a lipid-based reagent (e.g., Lipofectamine).

    • Alternative: If using a stable replicon cell line, skip to Step 3.

  • Compound Addition (Day 1 + 4 hours):

    • Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of the benzamide library (in DMSO) to the assay plate.

    • Final DMSO concentration: <0.5% (v/v).

    • Critical Control: Include a "No-Cell" background well and a "Vehicle Only" (Max Signal) well.

  • Incubation (Day 1-3):

    • Incubate for 48 hours at 37°C, 5% CO2.

    • Why 48h? Benzamide conversion to the active triphosphate is slow; shorter incubations (e.g., 24h) may reduce sensitivity [5].

  • Detection (Day 3):

    • Add 20 µL of Dual-Glo® Luciferase Reagent. Incubate 10 mins.

    • Measure Firefly luminescence (Transfection control).

    • Add 20 µL of Stop & Glo® Reagent. Incubate 10 mins.

    • Measure Renilla luminescence (Viral replication reporter).

  • Data Analysis:

    • Calculate % Inhibition :

      
      
      
    • Z-Factor Validation: Ensure

      
       using the positive control (Favipiravir) and vehicle wells.
      

Mechanistic Validation: The "Active Metabolite" Pathway

To confirm the hit is acting via RdRp inhibition and not an off-target effect, you must understand the activation pathway. The diagram below details the metabolic conversion required for this specific scaffold.

ActivationPathway Prodrug Benzamide Scaffold (Library Compound) RiboMP Ribose-5'-MP (Monophosphate) Prodrug->RiboMP Phosphoribosylation RiboTP Ribose-5'-TP (Active Triphosphate) RiboMP->RiboTP Phosphorylation ViralRNA Viral RNA Chain Termination RiboTP->ViralRNA Incorporation HGPRT HGPRT Kinases Cellular Kinases RdRp Viral RdRp

Figure 2: The metabolic activation pathway of 2-amino-5-bromo-4-fluorobenzamide derivatives. The "Active Triphosphate" is the species that actually inhibits the viral polymerase.

Troubleshooting & Optimization (Expert Insights)

A. Solubility & Precipitation

Benzamide derivatives, particularly those with bromine/fluorine substitutions, can exhibit poor aqueous solubility.

  • Symptom: High variation between technical replicates or "noisy" baselines in biochemical validation.

  • Fix: Add 0.01% Triton X-100 or CHAPS to the assay buffer. This prevents the formation of colloidal aggregates which are common false positives (PAINS) in screening [6].

B. Cytotoxicity vs. Specificity

Since these compounds target nucleotide processing enzymes (like HGPRT), they can be toxic to host cells.

  • Requirement: You must run a parallel ATP-content assay (e.g., CellTiter-Glo) on the same plates.

  • Selection Criteria: Select hits where the Selectivity Index (SI) (

    
    ) is 
    
    
    
    .
C. The "False Inactive" in Biochemical Assays

If you synthesize the triphosphate form for validation, ensure your RdRp assay uses a primer-template complex that allows for the incorporation of "pseudo-purines." Some viral polymerases have high fidelity proofreading (ExoN) that may excise the analog.

  • Fix: Use an ExoN-deficient mutant viral polymerase if available for the primary biochemical validation to confirm binding/incorporation first.

References

  • Furuta, Y., et al. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5] Link

  • Gao, Y., et al. (2019).[3] The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. Link

  • Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research. Link

  • Naesens, L., et al. (2013). Role of the hypoxanthine-guanine phosphoribosyltransferase in the biological activity of the influenza virus inhibitor T-705. Molecular Pharmacology. Link

  • Shannon, A., et al. (2020). Favipiravir strikes the SARS-CoV-2 at its end game. Nature Communications. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries. Journal of Medicinal Chemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.